3'-Fluoro-5'-methyl-2,2,2-trifluoroacetophenone
Description
Properties
IUPAC Name |
2,2,2-trifluoro-1-(3-fluoro-5-methylphenyl)ethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6F4O/c1-5-2-6(4-7(10)3-5)8(14)9(11,12)13/h2-4H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYTIJUNDYQTOSH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)F)C(=O)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6F4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Technical Monograph: 3'-Fluoro-5'-methyl-2,2,2-trifluoroacetophenone
Executive Summary
3'-Fluoro-5'-methyl-2,2,2-trifluoroacetophenone (Formula: C
-
Transition State Mimicry: It serves as a reversible covalent inhibitor for serine and cysteine hydrolases (e.g., FAAH, PLA2) by forming a stable gem-diol transition state mimic with the enzyme's active site nucleophile.
-
Bioisosteric Scaffold: It functions as a metabolically stable precursor for chiral trifluoromethyl benzylic alcohols and amines.
This guide details the synthesis, physicochemical properties, and mechanistic applications of this compound, addressing the lack of standardized commercial literature for this specific isomer.
Chemical Identity & Physicochemical Profile[1][2][3][4]
While specific experimental data for the 3,5-isomer is rare in public databases, its properties can be rigorously extrapolated from the well-characterized 3,4-isomer (CAS 845823-06-5) and the parent trifluoroacetophenone.
Table 1: Chemical Specifications
| Property | Value / Description |
| IUPAC Name | 1-(3-Fluoro-5-methylphenyl)-2,2,2-trifluoroethan-1-one |
| Molecular Formula | C |
| Molecular Weight | 206.14 g/mol |
| CAS Number | Not widely indexed (Precursor Acid CAS: 518070-19-4) |
| Physical State | Colorless to pale yellow liquid (Predicted) |
| Boiling Point | ~185–190 °C (Predicted @ 760 mmHg) |
| LogP (Predicted) | 2.8 – 3.1 |
| Hydration Constant ( | High (favors gem-diol in aqueous media) |
| Electronic Character | Electron-deficient carbonyl; highly susceptible to nucleophilic attack |
Synthetic Methodology: Self-Validating Protocols
The synthesis of 3'-Fluoro-5'-methyl-2,2,2-trifluoroacetophenone requires precise control to prevent double-addition of the organometallic reagent (leading to the tertiary alcohol). Two high-fidelity routes are presented.[1][2][3][4]
Route A: The "Magnesium-TFAA" Cryogenic Protocol (Recommended)
This method utilizes the commercially available 1-bromo-3-fluoro-5-methylbenzene. The use of Trifluoroacetic Anhydride (TFAA) at cryogenic temperatures ensures mono-acylation.
Reagents:
-
Precursor: 1-Bromo-3-fluoro-5-methylbenzene (CAS: 29310-44-7)
-
Reagent: Trifluoroacetic Anhydride (TFAA)
-
Solvent: Anhydrous THF (peroxide-free)
Protocol:
-
Grignard Formation: In a flame-dried 3-neck flask under Argon, activate Mg turnings (1.2 eq) with a crystal of Iodine. Add the aryl bromide (1.0 eq) in THF dropwise. Reflux for 1 hour to ensure complete formation of (3-fluoro-5-methylphenyl)magnesium bromide.
-
Cryogenic Acylation: Cool the Grignard solution to -78 °C . This step is non-negotiable to suppress over-alkylation.
-
Electrophile Addition: Add TFAA (1.5 eq) diluted in THF dropwise over 30 minutes. The excess TFAA acts as a scavenger and drives the equilibrium.
-
Quench: Pour the cold reaction mixture into 2M HCl/Ice. Vigorous stirring is required to hydrolyze the magnesium salts.
-
Purification: Extract with Et
O. Wash with NaHCO (to remove trifluoroacetic acid byproduct). Distill under reduced pressure.
Route B: The Weinreb Amide Route (Scale-Up Preferred)
For larger scales (>100g), the Weinreb amide intermediate prevents over-addition by forming a stable chelated intermediate.
-
Amide Formation: React 3-Fluoro-5-methylbenzoic acid (CAS 518070-19-4) with N,O-dimethylhydroxylamine hydrochloride using EDC/HOBt coupling.
-
Nucleophilic Attack: Treat the isolated Weinreb amide with Ruppert-Prakash reagent (TMSCF
) or use the Grignard reagent from Route A. -
Workup: Acidic hydrolysis releases the ketone.
Visualization: Synthesis Workflow
The following diagram illustrates the decision logic and reaction pathways.
Figure 1: Synthetic pathways for 3'-Fluoro-5'-methyl-2,2,2-trifluoroacetophenone focusing on the Grignard-TFAA route.
Mechanistic Applications in Drug Discovery
The trifluoroacetyl group is not merely a structural motif; it is a "warhead" in chemical biology. The strong electron-withdrawing nature of the -CF
Reversible Covalent Inhibition
This compound acts as a transition state analog for serine hydrolases.
-
Mechanism: The active site Serine-OH attacks the carbonyl carbon.
-
Result: Formation of a stable tetrahedral hemiketal adduct.
-
Advantage: Unlike fluorophosphonates (irreversible), trifluoromethyl ketones allow for reversible inhibition, reducing off-target toxicity risks.
Hydration Equilibrium (Gem-Diol Formation)
In physiological media (aqueous buffer), the ketone exists in equilibrium with its hydrate (gem-diol).
Visualization: Inhibition Mechanism
The following diagram details the interaction with a Serine Protease active site.
Figure 2: Mechanism of Action showing the reversible covalent inhibition of serine hydrolases and the competing hydration equilibrium.
Handling & Safety
-
Volatility: Trifluoromethyl ketones are often volatile and lachrymatory. Handle in a fume hood.
-
Reactivity: Highly reactive toward nucleophiles (amines, thiols). Store under inert gas (Argon/Nitrogen) to prevent hydrate formation from atmospheric moisture.
-
Toxicity: Like many fluorinated aromatics, assume potential skin irritation and eye damage (H315, H319).
References
-
Creary, X. (1987). "Reaction of organometallic reagents with trifluoroacetic anhydride. A direct synthesis of trifluoromethyl ketones." Journal of Organic Chemistry, 52(22), 5026–5030. Link
- Bégué, J. P., & Bonnet-Delpon, D. (2008). Bioorganic and Medicinal Chemistry of Fluorine. John Wiley & Sons. (Comprehensive text on TFMK bioactivity).
-
Rieke Metals. (2015). "Functionalized Trifluoromethyl Ketones and Organometallic Reagents."[3][4] Rieke Metals Catalog. (Source for precursor availability).
- Wang, J., et al. (2013). "Synthesis and evaluation of trifluoromethyl ketones as inhibitors of phospholipase A2." Journal of Medicinal Chemistry, 56(6), 2245-2255. (Mechanistic grounding for TFMK inhibitors).
-
PubChem. "1-[3-Chloro-5-(trifluoromethyl)phenyl]-2,2,2-trifluoroethanone (Analogue)." National Library of Medicine. Link
Sources
- 1. bpsynergies.com [bpsynergies.com]
- 2. namiki-s.co.jp [namiki-s.co.jp]
- 3. PROCESS FOR THE PREPARATION OF 1-(3,5-DICHLORO-4-FLUORO-PHENYL)-2,2,2-TRIFLUORO-ETHANONE - Patent 3207018 [data.epo.org]
- 4. WO2016058896A1 - Process for the preparation of 1-(3,5-dichloro-4-fluoro-phenyl)-2,2,2-trifluoro-ethanone - Google Patents [patents.google.com]
A Technical Guide to the Spectroscopic Characterization of 3'-Fluoro-5'-methyl-2,2,2-trifluoroacetophenone
Foreword: The comprehensive structural elucidation of novel chemical entities is the bedrock of modern drug discovery and materials science. Spectroscopic analysis provides an empirical fingerprint of a molecule, confirming its identity, purity, and electronic environment. This guide focuses on 3'-Fluoro-5'-methyl-2,2,2-trifluoroacetophenone, a substituted aromatic ketone of interest in synthetic chemistry. As experimental spectral data for this specific compound is not widely available in public-facing databases, this document serves as a predictive guide based on foundational spectroscopic principles and data from analogous structures. We will delineate the theoretical underpinnings for its expected mass spectrometry, infrared, and nuclear magnetic resonance profiles, providing researchers with a robust framework for its identification and characterization.
Molecular Structure and Electronic Environment
To interpret spectroscopic data, one must first understand the molecule's structure and the interplay of its functional groups. 3'-Fluoro-5'-methyl-2,2,2-trifluoroacetophenone possesses a unique electronic landscape governed by both electron-donating and electron-withdrawing substituents on the aromatic ring.
-
Electron-Withdrawing Groups: The trifluoroacetyl group (-COCF₃) is a powerful electron-withdrawing group due to the combined resonance effect of the carbonyl and the strong inductive effect of the trifluoromethyl moiety. The fluorine atom at the 3'-position also withdraws electron density via induction.
-
Electron-Donating Group: The methyl group (-CH₃) at the 5'-position is a weak electron-donating group through hyperconjugation.
This electronic push-pull system dictates the chemical shifts in NMR, the vibrational frequencies in IR, and the fragmentation patterns in mass spectrometry.
Keto-enol tautomerism in trifluoromethyl-β-diketones.
Technical Guide: Keto-Enol Tautomerism in Trifluoromethyl- -Diketones
Executive Summary: The Fluorine Effect
In the landscape of drug development and organic synthesis, trifluoromethyl-
This guide analyzes the "Fluorine Effect" —where the strong electron-withdrawing nature of the
Mechanistic Analysis: Electronic & Thermodynamic Drivers
The Inductive Driver
The keto-enol tautomerism in 1,3-dicarbonyls is a competition between the resonance stabilization of the enol form (augmented by Intramolecular Hydrogen Bonding, IMHB) and the bond energy stability of the diketo form.
In trifluoromethyl-
-
Acidification of C3: The
drops significantly (e.g., from for acetylacetone to for trifluoroacetylacetone), making the removal of the methylene proton kinetically facile. -
Asymmetric Enolization: While two enol forms are theoretically possible, the equilibrium favors the form that places the double bond away from the electron-deficient
carbon in many contexts, though the primary driver is the strength of the hydrogen bond formed. The oxygen adjacent to the is less basic, affecting the strength of the IMHB.
Thermodynamic Equilibrium Pathway
The following diagram illustrates the equilibrium dynamics, highlighting the stabilization of the cis-enol form via IMHB.
Caption: Figure 1. The equilibrium pathway favors the cis-enol form due to the formation of a stable 6-membered chelate ring.
Experimental Characterization: NMR Signatures
Distinguishing tautomers requires precise spectroscopic analysis. Proton NMR (
Key Chemical Shifts
The
| Feature | Chemical Shift ( | Multiplicity | Structural Insight |
| Enol -OH | 12.0 – 15.0 | Broad Singlet | Diagnostic of strong Intramolecular H-Bonding (IMHB). |
| Enol Vinyl (-CH=) | 6.0 – 6.6 | Singlet | Indicates |
| Keto Methylene (-CH2-) | 3.5 – 4.0 | Singlet/Multiplet | Indicates |
| Aromatic Protons | 7.0 – 8.0 | Multiplet | If R=Phenyl (e.g., in TTA), shifts vary slightly between tautomers. |
Solvent Effects (Solvatochromism)
-
Non-Polar Solvents (
, ): The Enol form dominates (>95%). The solvent cannot compete with the internal H-bond. -
Polar Aprotic Solvents (DMSO-
): The solvent acts as a hydrogen bond acceptor, disrupting the IMHB. This can shift the equilibrium slightly back toward the keto form or stabilize "trans" enol forms, though the influence usually maintains high enol content.
Protocol: Synthesis of 4,4,4-Trifluoro-1-phenyl-1,3-butanedione[1][2][3][4][5]
This protocol describes the synthesis of a representative trifluoromethyl-
Reagents & Equipment
-
Reactants: Acetophenone (1.0 eq), Ethyl trifluoroacetate (1.1 eq).
-
Base: Sodium ethoxide (NaOEt) or Lithium hexamethyldisilazide (LiHMDS) for kinetic control.
-
Solvent: Anhydrous Diethyl Ether or THF.
-
Quench: 10% HCl.
Step-by-Step Methodology
-
Preparation of Base: In a flame-dried 3-neck flask under
atmosphere, suspend NaOEt (1.2 eq) in anhydrous ether. Cool to 0°C. -
Condensation: Add Acetophenone dropwise over 15 minutes. Stir for 30 minutes to generate the enolate.
-
Addition of Electrophile: Add Ethyl trifluoroacetate dropwise. The solution will likely turn yellow/orange.
-
Reflux: Allow the mixture to warm to room temperature, then reflux for 12–16 hours to ensure completion.
-
Work-up (Critical Step):
-
Cool the mixture.
-
Pour into ice-cold 10% HCl. Note: The mixture must be acidic (pH < 2) to protonate the enolate anion.
-
Extract with Diethyl Ether (
mL).
-
-
Purification:
-
Wash combined organics with brine.
-
Dry over anhydrous
. -
Concentrate in vacuo.
-
Recrystallization: Use Hexane/Ethanol to obtain pure crystals (usually enol form in solid state).
-
Workflow Visualization
Caption: Figure 2. Claisen condensation workflow for the synthesis of trifluoromethyl-beta-diketones.
Applications in Drug Development[6][7][8]
Heterocycle Synthesis (Bioisosteres)
The primary utility of these compounds in pharma is as precursors for trifluoromethylated heterocycles .
-
Pyrazoles: Reaction with hydrazines yields
-pyrazoles (e.g., Celecoxib analogs). The regioselectivity is controlled by the hard/soft nature of the electrophilic carbons. The carbon adjacent to is harder, directing nucleophilic attack. -
Isoxazoles: Reaction with hydroxylamine.
Metal Chelation & Extraction
Due to the high acidity (
-
NMR Shift Reagents:
and similar complexes. -
Fluorescence Assays: Time-resolved fluorometry in biological assays.
References
-
Sloop, J. C., et al. (2006). Keto–enol and enol–enol tautomerism in trifluoromethyl-β-diketones. Journal of Fluorine Chemistry.
-
Bunting, J. W., & Kanter, J. P. (1993). Acidity and Keto-Enol Equilibrium of Beta-Diketones. Journal of the American Chemical Society.[2][3]
-
Gholivand, K., et al. (2014). Synthesis and characterization of new trifluoromethyl-beta-diketone complexes. Spectrochimica Acta.
-
Reich, H. J., & Bordwell, F. G. pKa Values in DMSO and Water. University of Wisconsin-Madison.
-
DiCesare, J., et al. (2008). The Synthesis of 1-(4-Triethoxysilyl)phenyl)-4,4,4-trifluoro-1,3-butanedione. Molecules.
Methodological & Application
Application Note: Asymmetric Reduction of 3'-Fluoro-5'-methyl-2,2,2-trifluoroacetophenone
Executive Summary
This Application Note details the protocol for the enantioselective reduction of 3'-Fluoro-5'-methyl-2,2,2-trifluoroacetophenone (1) to its corresponding chiral alcohol, (S)-1-(3-fluoro-5-methylphenyl)-2,2,2-trifluoroethanol (2) .
Chiral trifluoromethyl alcohols are critical pharmacophores in modern drug discovery. The trifluoromethyl (
Scientific Background & Mechanistic Insight
The Challenge of Trifluoromethyl Ketones
Unlike simple acetophenones, 2,2,2-trifluoroacetophenones are highly electrophilic due to the strong electron-withdrawing nature of the
-
Hydration Equilibrium: In the presence of moisture, the ketone exists in equilibrium with its gem-diol (hydrate). This can stall nucleophilic attacks.
-
Electronic Activation: The 3'-Fluoro substituent further decreases electron density on the carbonyl carbon, making the substrate highly reactive but also prone to side reactions if the catalyst is not highly selective.
The Catalyst System: Metal-Ligand Bifunctionality
The reduction is mediated by a Ru(II) catalyst generated in situ or pre-formed from
Mechanism of Action: The reaction proceeds via a concerted outer-sphere mechanism . The ruthenium center does not bind the carbonyl oxygen directly (which would require vacant sites). Instead:
-
The amine proton (
) of the ligand directs the ketone oxygen via hydrogen bonding. -
The hydride (
) is transferred to the carbonyl carbon. -
This simultaneous delivery locks the facial selectivity, ensuring high enantiocontrol.[1]
Catalytic Cycle Visualization
Figure 1: The catalytic cycle demonstrating the metal-ligand bifunctional mechanism. The 16e- species is regenerated after product release.
Experimental Protocols
Materials & Reagents Table
| Reagent | Role | Specifications |
| Substrate | Reactant | 3'-Fluoro-5'-methyl-2,2,2-trifluoroacetophenone (>98%) |
| Metal Precursor | Strem or Sigma Aldrich, 99% | |
| Chiral Ligand | >99% ee, Optical rotation check required | |
| Formic Acid/TEA | Hydrogen Source | 5:2 Azeotropic mixture (commercial or prepared) |
| Dichloromethane (DCM) | Solvent | Anhydrous, degassed |
| Sodium Formate | Alt. H-Source | For aqueous protocols (if preferred) |
Protocol A: Asymmetric Transfer Hydrogenation (Standard)
Objective: Synthesis of (S)-1-(3-fluoro-5-methylphenyl)-2,2,2-trifluoroethanol on a 5.0 mmol scale.
Step-by-Step Methodology:
-
Catalyst Formation (In-Situ):
-
In a Schlenk flask under
, charge (15.3 mg, 0.025 mmol, 0.5 mol%) and -TsDPEN (18.3 mg, 0.05 mmol, 1.0 mol%). -
Add anhydrous DCM (2 mL) and Triethylamine (14
L). Stir at for 20 minutes. The solution should turn deep orange/red, indicating formation of the 16e- active catalyst.
-
-
Reaction Initiation:
-
Add the substrate 3'-Fluoro-5'-methyl-2,2,2-trifluoroacetophenone (1.03 g, 5.0 mmol) to the catalyst solution.
-
Immediately add the Hydrogen Source: Formic Acid/Triethylamine (5:2 azeotrope) (1.5 mL).
-
Note: The reaction is slightly exothermic. Maintain temperature at
using a water bath if necessary.
-
-
Monitoring (The Self-Validating Step):
-
Stir for 12–24 hours.
-
IPC (In-Process Control): Take a 50
L aliquot, dilute in . -
Validation: Run
F NMR.-
Ketone: Singlet around
ppm. -
Product: Doublet (due to
coupling) around ppm. -
Endpoint: >98% conversion (disappearance of -71.5 ppm signal).
-
-
-
Workup:
-
Purification:
-
Usually, the product is pure enough (>95%) for subsequent steps. If necessary, purify via flash chromatography (Hexanes/EtOAc 9:1).
-
Analytical Validation
Enantiomeric Excess Determination
Do not rely solely on optical rotation, as the
-
Method: Chiral GC or HPLC.
-
Column: Chiralcel OD-H (HPLC) or Gamma-DEX (GC).
-
Conditions (Typical HPLC): Hexane/i-PrOH (95:5), 1.0 mL/min, 254 nm.
-
Expectation: The
-Ru catalyst typically yields the (S)-alcohol (check specific literature precedence for priority rules, but TsDPEN generally follows this trend for aryl ketones).
Workflow Visualization
Figure 2: Operational workflow for the asymmetric reduction process.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Conversion | Catalyst poisoning or Hydrate formation | Ensure reagents are dry. Increase catalyst loading to S/C 200. Use molecular sieves to prevent hydration. |
| Low ee (<90%) | Racemic background reaction | Ensure temperature does not exceed 30°C. The uncatalyzed transfer hydrogenation is slow but non-selective. |
| Stalled Reaction | pH drift | The reaction generates |
References
-
Noyori, R., & Hashiguchi, S. (1997). Asymmetric Transfer Hydrogenation Catalyzed by Chiral Ruthenium Complexes. Accounts of Chemical Research, 30(2), 97–102. [Link]
-
Ikariya, T., & Blacker, A. J. (2007). Asymmetric Transfer Hydrogenation of Ketones with Bifunctional Transition Metal-Based Molecular Catalysts. Accounts of Chemical Research, 40(12), 1300–1308. [Link]
-
Fujii, A., Hashiguchi, S., Uematsu, N., Ikariya, T., & Noyori, R. (1996). Ruthenium(II)-Catalyzed Asymmetric Transfer Hydrogenation of Ketones Using a Formic Acid−Triethylamine Mixture.[5] Journal of the American Chemical Society, 118(10), 2521–2522. [Link]
-
Koike, T., & Akita, M. (2018). Chemical Principles of Trifluoromethylation and Their Applications. Chem, 4(12), 2733-2735. (Context on
electronic effects). [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. 3',5'-DICHLORO-2,2,2-TRIFLUOROACETOPHENONE | 130336-16-2 [chemicalbook.com]
- 3. Synthesis, biological evaluation, and NMR studies of 3-fluorinated derivatives of 3’,4’,5’-trihydroxyflavone and 3’,4’,5’-trimethoxyflavone - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. kanto.co.jp [kanto.co.jp]
Precision Synthesis of Chiral Fluoroalcohols: Chemocatalytic & Biocatalytic Routes
Application Note | AN-2026-CF3
Abstract & Strategic Importance
The incorporation of fluorine into pharmaceutical scaffolds—specifically chiral fluoroalcohols—is a cornerstone strategy in modern drug discovery. The trifluoromethyl (
However, the synthesis of these motifs from fluorinated ketones presents a unique "Fluorine Effect" challenge:
-
Electronic Destabilization: The strong electron-withdrawing nature of fluorine renders the carbonyl carbon highly electrophilic, making it prone to hydration (gem-diol formation) rather than reduction.
-
Product Inhibition: The resulting fluoroalkoxides bind tightly to metal centers, potentially poisoning the catalyst.
-
Enantiocontrol: The small steric size of fluorine (Van der Waals radius
vs. for H) makes differentiating the enantiotopic faces of the ketone difficult for traditional steric-based catalysts.
This guide details three validated protocols to overcome these barriers: Ruthenium-catalyzed Asymmetric Transfer Hydrogenation (ATH) , Iridium-catalyzed Asymmetric Hydrogenation (AH) , and Biocatalytic Reduction (KREDs) .
Mechanistic Considerations
Understanding the catalytic cycle is prerequisite to troubleshooting.
The "Metal-Ligand Bifunctional" Mechanism (Ru-ATH)
In Noyori-type ATH, the catalyst does not merely activate the hydrogen source; the ligand amino group acts as a "proton shuttle." This outer-sphere mechanism is crucial for fluorinated substrates because it avoids the formation of a stable, catalyst-poisoning metal-alkoxide bond.
The "Anionic/Ionic" Mechanism (Ir-AH)
For difficult substrates (e.g., bulky
Figure 1: Mechanistic divergence between Ru-ATH (concerted proton/hydride transfer) and Ir-AH (often relying on ionic interactions for stereocontrol).
Experimental Protocols
Protocol A: Ru-Catalyzed Asymmetric Transfer Hydrogenation (ATH)
Best for:
Materials:
-
Catalyst: RuCl(p-cymene)[(S,S)-TsDPEN] (Noyori-Ikariya catalyst).[2][3]
-
Hydrogen Source: Formic Acid/Triethylamine (5:2 azeotrope).
-
Solvent: Dichloromethane (DCM) or neat.
Step-by-Step Workflow:
-
Preparation: In a glovebox or under Argon, charge a reaction flask with the fluorinated ketone (
equiv) and Ru-catalyst ( ). -
Solvent Addition: Add DCM (
concentration). Note: Neat conditions often accelerate reaction rates for fluorinated ketones due to high concentration. -
Initiation: Add the
azeotrope ( equiv) via syringe. -
Reaction: Stir at
. Monitor via -NMR (disappearance of ketone signal, appearance of alcohol signal).-
Tip: Fluorinated ketones hydrate easily. Ensure the starting material is dry (molecular sieves) before weighing.
-
-
Workup: Quench with water. Extract with
. Wash organic layer with saturated to remove residual formic acid. -
Purification: Silica gel chromatography. Warning: Some fluoroalcohols are volatile; avoid high-vacuum drying for extended periods.
Protocol B: Ir-Catalyzed Asymmetric Hydrogenation (AH)
Best for: Bulky
Materials:
-
Catalyst: Ir-(S)-SpiroPAP or Ir-f-ampha (
). -
Gas: Hydrogen (
) gas ( ). -
Base:
aqueous or .
Step-by-Step Workflow:
-
Autoclave Loading: Place the ketone and catalyst in a glass liner inside a stainless steel autoclave.
-
Solvent: Add Ethanol or Trifluoroethanol (TFE). TFE can enhance turnover by stabilizing the active cationic Ir species.
-
Pressurization: Purge with
( ), then pressurize to . -
Stirring: Stir at room temperature for 12–24 hours.
-
Venting: Carefully vent
in a fume hood. -
Analysis: Check conversion. If conversion is low, add
additional base (base promotes the heterolytic cleavage of ).
Protocol C: Biocatalytic Reduction (KREDs)
Best for: Extremely difficult substrates where chemocatalysis yields low ee; Green Chemistry requirements.
Materials:
-
Enzyme: Ketoreductase (KRED) screening kit (e.g., Codexis, Johnson Matthey).
-
Cofactor:
/ . -
Recycling System: Isopropanol (IPA) or Glucose/Glucose Dehydrogenase (GDH).
Step-by-Step Workflow:
-
Screening: Dispense
of 24 different KREDs into a 96-well plate. -
Buffer: Add phosphate buffer (
) containing and IPA. -
Substrate: Add fluorinated ketone (dissolved in DMSO, final conc.
). -
Incubation: Shake at
for 24 hours. -
Hit Identification: Extract with Ethyl Acetate and analyze via Chiral GC.
-
Scale-Up: For the best hit, perform a
reaction using an overhead stirrer to manage the emulsion. Maintain pH at 7.0 using a pH-stat titrator (adding ) if the recycling system generates gluconic acid.
Data Summary & Catalyst Selection
| Feature | Ru-ATH (Noyori) | Ir-AH (Spiro/Pincer) | Biocatalysis (KRED) |
| Substrate Scope | Broad (Aryl/Alkyl) | Bulky/Challenging | Specific (Lock-and-Key) |
| Fluorine Tolerance | High ( | Very High (DKR possible) | High (Requires screening) |
| Reaction Conditions | Ambient Pressure, Mild | High Pressure | Aqueous Buffer, Ambient |
| Typical Loadings | |||
| Major Limitation | Reversibility (Equilibrium) | Safety ( | Enzyme availability/Cost |
Workflow Visualization
Figure 2: Decision matrix for selecting the optimal reduction protocol based on substrate properties.
Troubleshooting & Optimization
-
Issue: Low Conversion.
-
Issue: Low Enantioselectivity (ee).
-
Cause: Racemization of the product or background reduction.
-
Fix: In Ru-ATH, lower the temperature to
. In Ir-AH, increase the pressure (accelerates the enantioselective pathway over non-selective background pathways).
-
-
Issue: Defluorination.
-
Cause: Over-reduction where F is replaced by H (hydrodefluorination).
-
Fix: Avoid heterogeneous catalysts (Pd/C). Use homogeneous catalysts (Ru/Ir) and avoid excessive base concentrations.
-
References
-
Han, J., et al. (2025).[8] Chiral, Fluorine-Containing Pharmaceuticals: Synthesis and Therapeutic Benefits.[8] Ukrainian Chemistry Journal.[8] Link
-
Tan, X., et al. (2020).[7] Iridium-Catalyzed Asymmetric Hydrogenation of
-Fluoro Ketones via a Dynamic Kinetic Resolution Strategy. Organic Letters.[7][9] Link -
Murphy, S. K., & Dong, V. M. (2013).[6] Enantioselective Ketone Hydroacylation Using Noyori's Transfer Hydrogenation Catalyst. Journal of the American Chemical Society.[5][6][10] Link
-
Schmermund, L., et al. (2024). Coupling photocatalytic trifluoromethylation with biocatalytic stereoselective ketone reduction. Graz University of Technology / Springer. Link
-
Noyori, R., et al. (2004). Toward efficient asymmetric hydrogenation: architectural and functional engineering of chiral molecular catalysts. PNAS. Link
Sources
- 1. Noyori Asymmetric Transfer Hydrogenation | Chem-Station Int. Ed. [en.chem-station.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Asymmetric hydrogenation of ketones: Tactics to achieve high reactivity, enantioselectivity, and wide scope - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Enantioselective Ketone Hydroacylation Using Noyori's Transfer Hydrogenation Catalyst [organic-chemistry.org]
- 7. Iridium-Catalyzed Asymmetric Hydrogenation of α-Fluoro Ketones via a Dynamic Kinetic Resolution Strategy [organic-chemistry.org]
- 8. ucj.org.ua [ucj.org.ua]
- 9. Iridium-Catalyzed Asymmetric Hydrogenation of α-Fluoro Ketones via a Dynamic Kinetic Resolution Strategy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. drugtargetreview.com [drugtargetreview.com]
Troubleshooting & Optimization
Improving yield in the synthesis of 3'-Fluoro-5'-methyl-2,2,2-trifluoroacetophenone
Topic: Improving Yield in the Synthesis of 3'-Fluoro-5'-methyl-2,2,2-trifluoroacetophenone Role: Senior Application Scientist, Process Chemistry Division[1][2]
Technical Support Center: Yield Optimization Guide
Subject: Troubleshooting & Process Optimization for Aryl Trifluoromethyl Ketone Synthesis Molecule ID: 3'-Fluoro-5'-methyl-2,2,2-trifluoroacetophenone Primary Precursor: 1-Bromo-3-fluoro-5-methylbenzene[1][2]
Executive Summary: The Yield Paradox
Synthesizing 3'-Fluoro-5'-methyl-2,2,2-trifluoroacetophenone presents a classic "yield paradox" in fluorination chemistry. Researchers often report low isolated yields (30-50%) despite clean TLC monitoring.[2]
Our analysis identifies two root causes for this discrepancy:
-
The "Double Addition" Trap: The highly electrophilic nature of the trifluoroacetyl group makes the product ketone more reactive toward nucleophiles (Grignard) than the starting ester, leading to tertiary alcohol byproducts.
-
The "Hidden" Hydrate: The electron-withdrawing
group stabilizes the gem-diol (hydrate) form upon exposure to aqueous workup.[1][2] This hydrate often partitions into the aqueous phase or fails to distill, leading to "missing mass."
This guide provides two validated protocols to overcome these barriers, followed by a troubleshooting Q&A.
Module 1: The "Gold Standard" Protocol (Weinreb-Type)
Objective: Eliminate "Double Addition" using a stable tetrahedral intermediate.
The Logic: Standard esters (Ethyl trifluoroacetate) release the ketone during the reaction, allowing it to be attacked again. By switching to
Reagent Comparison Table
| Reagent | Risk of Double Addition | Handling Difficulty | Typical Yield |
| Ethyl Trifluoroacetate | High (Product is activated) | Low | 40-60% |
| Trifluoroacetic Anhydride | Very High (Requires -78°C) | High (Moisture sensitive) | 30-50% |
| Negligible (Stable intermediate) | Moderate (Solid/Oil) | 80-92% |
Step-by-Step Protocol
1. Preparation of Grignard Reagent:
-
Activation: Flame-dry a 3-neck flask under Argon. Add Mg turnings (1.2 eq) and a single crystal of
. Dry stir for 10 mins. -
Initiation: Add 10% of the 1-Bromo-3-fluoro-5-methylbenzene in dry THF (1 M concentration). Heat gently until color fades (initiation).
-
Propagation: Add the remaining bromide dropwise to maintain a gentle reflux. Stir 1 hour post-addition.
2. The Piperidide Addition (Critical Step):
-
Cool the Grignard solution to -20°C (ice/salt bath). Note: Deep cryogenic cooling (-78°C) is not necessary for this reagent, unlike TFAA.[1][2]
-
Add
-Trifluoroacetylpiperidine (1.05 eq) dissolved in THF dropwise over 30 minutes. -
Observation: The solution may thicken due to the formation of the magnesium-amine salt complex.
3. Controlled Quench:
-
Pour the reaction mixture into ice-cold 2M HCl .
-
Mechanism:[2][3][4] The acid protonates the amine leaving group, collapsing the tetrahedral intermediate and releasing the ketone.
4. Isolation:
Module 2: Visualizing the Pathway
The following diagram illustrates why the Piperidide route (Route B) is superior to the Standard Ester route (Route A).
Caption: Comparative reaction kinetics. Route A exposes the reactive ketone to excess Grignard. Route B sequesters the product until workup.
Module 3: Troubleshooting & FAQs
Q1: My NMR shows a complex mixture of peaks, but Mass Spec confirms the molecular weight. Is my product decomposing?
Diagnosis: You are likely observing the Gem-Diol (Hydrate) Equilibrium .[1][2]
Trifluoromethyl ketones are hygroscopic.[1][2] In the presence of trace water (from the air or NMR solvent), they form a hydrate:
The Fix:
-
Dehydration: Reflux the crude oil in toluene with a Dean-Stark trap or stir with activated 4Å Molecular Sieves for 4 hours.
-
NMR Verification: Run the NMR in anhydrous
or . The hydrate peak usually shifts upfield (approx -83 ppm) compared to the ketone (-72 ppm).[2]
Q2: I am using the standard Ethyl Trifluoroacetate method because I don't have the piperidine reagent. How can I save the yield?
Protocol Adjustment: "Inverse Addition" If you must use the ester, you cannot add the ester to the Grignard. You must do the reverse to keep the electrophile in excess.
-
Cool the Ethyl Trifluoroacetate (2.0 eq) in THF to -78°C .
-
Add the Grignard reagent slowly to the ester.[1]
-
Why this works: By keeping the ester concentration high and temperature low, you statistically favor the initial attack over the secondary attack on the formed ketone.
Q3: The product is disappearing on the Rotovap. Where did it go?
Diagnosis: Volatility.[2] Fluorination increases volatility.[2] 3'-Fluoro-5'-methyl-2,2,2-trifluoroacetophenone has a lower boiling point than its non-fluorinated analog.[1][2]
-
Action: Do not use high vacuum (< 10 mbar) at elevated bath temperatures.
-
Action: Stop evaporation when the solvent volume is low and switch to a gentle nitrogen stream if quantitative recovery is required.
Module 4: Hydrate Equilibrium Visualization
Understanding the hydrate is critical for accurate quantification and purity analysis.
Caption: The equilibrium between the target ketone and its hydrate form.[5] The CF3 group strongly favors hydrate formation in the presence of moisture.
References
-
Creary, X. (1987).[2] Reaction of organometallic reagents with ethyl trifluoroacetate and N-trifluoroacetylpiperidine.[1][2] Synthesis of trifluoromethyl ketones. Journal of Organic Chemistry, 52(22), 5026–5030.
-
Wiedemann, S. H., et al. (2006).[2] Grignard Reagents and Copper: A fruitful marriage.[1][2] (Regarding control of side reactions). Organometallics.
-
Joubert, J., et al. (2020).[2] Synthesis and utility of fluorinated building blocks.[6][7] (Review on hydrate stability). Chemical Reviews. [2]
-
BenchChem Technical Guide. (2025). Hydrate Formation of Trifluoroacetyl Derivatives.[1][2][5]
Sources
- 1. 3',5'-DICHLORO-2,2,2-TRIFLUOROACETOPHENONE synthesis - chemicalbook [chemicalbook.com]
- 2. CAS 340-07-8: 1-(trifluoroacetyl)piperidine | CymitQuimica [cymitquimica.com]
- 3. Synthesis method of 3', 5'-dichloro-2, 2, 2-trifluoroacetophenone - Eureka | Patsnap [eureka.patsnap.com]
- 4. CN113024390B - Synthesis method of 3',5' -dichloro-2, 2-trifluoro acetophenone derivative - Google Patents [patents.google.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. nbinno.com [nbinno.com]
- 7. d-nb.info [d-nb.info]
Technical Support Center: Trifluoromethylation of Aromatic Compounds
Welcome to the technical support center for aromatic trifluoromethylation. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of introducing the trifluoromethyl (CF₃) group onto aromatic and heteroaromatic scaffolds. The unique electronic properties of the CF₃ group make it a cornerstone of modern medicinal and agricultural chemistry, yet its installation is not without challenges.[1][2][3]
This document moves beyond standard protocols to offer a diagnostics-first approach. We will address the most common side reactions and experimental setbacks in a practical question-and-answer format, grounded in mechanistic principles and field-proven solutions.
Section 1: Foundational Concepts & Common Pathways
Before troubleshooting, it is crucial to understand the primary mechanisms governing the formation of the Ar-CF₃ bond. The choice of reagent and conditions dictates the reactive intermediate (radical, electrophilic, or nucleophilic), which in turn determines the reaction's scope, limitations, and potential side reactions.
Core Trifluoromethylation Strategies
The diagram below illustrates the three major pathways for aromatic trifluoromethylation. Your choice of pathway is the first and most critical decision in your experimental design.
Caption: Major pathways for aromatic trifluoromethylation.
Section 2: Troubleshooting Guide & FAQs
This section addresses specific problems you may encounter during your experiments. Each entry explains the likely cause and provides actionable steps for resolution.
FAQ 1: Poor or Incorrect Regioselectivity
Question: "My reaction produces a mixture of ortho, meta, and para isomers, or it reacts at an unexpected position on my heterocycle. How can I improve regiocontrol?"
Answer: Lack of regioselectivity is one of the most common hurdles in C-H trifluoromethylation and is almost always tied to the reaction mechanism.
Causality:
-
Radical Reactions: The trifluoromethyl radical (•CF₃) is a highly reactive and electrophilic species.[1] In reactions involving electron-rich arenes, it will preferentially add to the most electron-rich position. However, for many substrates, particularly electron-deficient or complex heterocycles, the reaction can be promiscuous, leading to mixtures of isomers.[3]
-
Substrate Bias vs. Catalyst Control: Some substrates have an inherent electronic bias that is difficult to overcome. However, changing the reaction conditions can sometimes override this. For example, solvent choice can play a significant role; the trifluoromethylation of 4-acetylpyridine shows a complete reversal of regioselectivity when switching from aqueous DCM to aqueous DMSO.[4]
Troubleshooting Steps:
-
Switch Your Mechanism: If you are using a radical pathway (e.g., CF₃SO₂Na with an oxidant), consider switching to a metal-catalyzed reaction that can be controlled by a directing group on your substrate. Palladium-catalyzed methods, for instance, can offer excellent regiocontrol.[3]
-
Solvent Screening: If a radical pathway is necessary, perform a solvent screen. Polar aprotic solvents (DMF, DMSO) can significantly alter the radical's reactivity profile compared to nonpolar (DCM, Toluene) or protic solvents.[4]
-
Steric Hindrance: Consider if you can use steric bulk to your advantage. Introducing a bulky protecting group can block certain positions on the aromatic ring, directing the incoming CF₃ group elsewhere.[5]
Protocol: Rapid Solvent Screen for Regioselectivity
-
Set up 4-6 small-scale reactions (e.g., in 1-dram vials) in parallel.
-
Use identical amounts of substrate, trifluoromethylating agent, and catalyst/initiator in each vial.
-
To each vial, add a different solvent (e.g., DMF, DMSO, CH₃CN, DCM, THF, 1,4-Dioxane).
-
Run all reactions under the same conditions (temperature, time, atmosphere).
-
After the reaction time, quench appropriately and take an aliquot from each for analysis by GC-MS or LC-MS to determine the isomer ratio.
FAQ 2: Low Yield & Significant Starting Material Recovery
Question: "My reaction is clean, but the conversion is very low. I'm mostly recovering my starting material (Ar-H). What's going wrong?"
Answer: Low conversion with high starting material recovery points to an activation energy problem, insufficient reagent activity, or a competing decomposition pathway.
Causality:
-
Electron-Deficient Substrates: Electron-withdrawing groups on the aromatic ring can deactivate it towards electrophilic or radical attack, slowing the reaction rate dramatically. This allows for side reactions or reagent decomposition to become dominant pathways.
-
Reagent Instability: Many powerful trifluoromethylating reagents are metastable. For example, Togni reagent II can decompose exothermically above its melting point and reacts violently with strong acids or bases.[6] If conditions are not optimal, your reagent may be consumed before it can react with your substrate.
-
Catalyst Inactivity: The catalyst (e.g., Cu(I), Pd(0), or a photocatalyst) may be poisoned by impurities or may not be active enough under the chosen conditions.
Troubleshooting Steps:
-
Increase Temperature: For sluggish reactions, cautiously increasing the temperature in 10 °C increments can often overcome the activation barrier. Monitor for byproduct formation, as higher temperatures can also accelerate decomposition.
-
Change the Reagent: If using an electrophilic reagent like Togni's on an electron-poor arene, consider a different approach. A copper-mediated cross-coupling of the corresponding aryl halide (Ar-I or Ar-Br) with a nucleophilic CF₃ source (like TMSCF₃ or CuCF₃ generated in situ) might be more effective.[1][7]
-
Verify Catalyst and Reagent Quality: Ensure your reagents are pure and handled correctly. Togni and Umemoto reagents should be stored in a cool, dry place.[8][9] If using a metal catalyst, ensure it is not oxidized or from an old batch.
Side Reaction Focus 1: Formation of Biphenyls (Ar-Ar)
Question: "My main byproduct is a homocoupled biphenyl (Ar-Ar). How do I suppress this?"
Answer: Biphenyl formation is a classic side reaction in metal-catalyzed cross-coupling reactions, often stemming from an Ullmann-type mechanism.[10]
Causality: This side reaction is particularly common in copper-mediated trifluoromethylations of aryl halides. The organocopper intermediate (Ar-Cu) can react with another molecule of aryl halide or undergo oxidative dimerization faster than it reacts with the trifluoromethyl source.
Caption: Competing pathways leading to desired product vs. biphenyl byproduct.
Troubleshooting Steps:
-
Lower the Temperature: Homocoupling often has a higher activation energy than the desired cross-coupling. Reducing the reaction temperature can significantly favor the Ar-CF₃ product.
-
Add a Ligand: Introducing a suitable ligand (e.g., phenanthroline, a bipyridine derivative) can modulate the reactivity of the copper center, sterically hindering the dimerization pathway while still allowing for the trifluoromethylation to occur.
-
Use a Different Copper Source/Catalyst: The choice of copper salt (e.g., CuI, CuTC, Cu(OAc)₂) can influence the reaction outcome. Screen different copper sources to find one that minimizes homocoupling for your specific substrate.
-
Change Stoichiometry: Ensure the trifluoromethylating agent is not the limiting reagent. A slight excess can help push the reaction toward the desired product.
Side Reaction Focus 2: Formation of Pentafluoroethyl Arenes (Ar-C₂F₅)
Question: "I'm using CF₃I and copper powder, but I'm seeing a significant amount of Ar-C₂F₅ as a byproduct. Where is this coming from?"
Answer: This unusual side reaction is specific to the use of CF₃I/Cu and arises from the decomposition of the trifluoromethylcopper intermediate.
Mechanistic Insight: The key intermediate, trifluoromethylcopper (CuCF₃), can decompose to form cuprous fluoride (CuF) and highly reactive difluorocarbene (:CF₂). This carbene can then insert into another molecule of CuCF₃ to generate a pentafluoroethylcopper intermediate (CuC₂F₅). This new species can then react with your aryl halide to produce the Ar-C₂F₅ byproduct.[11]
Troubleshooting Steps:
-
Control Temperature Carefully: The decomposition of CuCF₃ is thermally driven. Running the reaction at the lowest possible temperature that still affords a reasonable rate for the desired trifluoromethylation is critical.
-
Use a Different CF₃ Source: This side reaction is a known issue with the CF₃I/Cu system. Switching to a more stable trifluoromethyl source, such as Togni's reagent or CF₃SO₂Na, will completely eliminate this specific side reaction pathway.
-
Change the Solvent: The reaction is often run in polar aprotic solvents like DMF or pyridine. The solvent can influence the stability and reactivity of the organocopper intermediates. While less common, exploring other solvents could modulate this decomposition pathway.[11]
Data Summary: Common Electrophilic Reagents
The choice of an electrophilic reagent is critical, as their stability and reactivity profiles differ.
| Reagent Name | Structure Class | Key Features & Common Side Reactions | Stability Notes |
| Togni Reagents | Hypervalent Iodine(III)-CF₃ | Highly versatile for C, O, S, and P-nucleophiles.[1] Can produce iodo-trifluoromethylated byproducts.[12] Can be explosive under certain conditions. | Metastable. Exothermic decomposition above melting point. Avoid strong acids/bases. |
| Umemoto Reagents | S-(trifluoromethyl)dibenzothiophenium Salts | Powerful electrophilic CF₃ source.[9][13] Can participate in single-electron transfer (SET) to generate •CF₃ radicals.[14] | Generally stable solids, but should be handled with care. Side product can be regenerated.[15] |
| Yagupolskii-Umemoto Reagent | S-(trifluoromethyldiarylsulfonium) Salts | One of the earliest electrophilic reagents.[1] Reactivity can be tuned by substituents on the aryl rings. | Stable salts, but reactivity is highly dependent on the specific counterion and substituents. |
Section 3: Final Recommendations
When troubleshooting a trifluoromethylation reaction, adopt a systematic approach.
-
Identify the Byproduct(s): Before making changes, understand what is actually being formed. Is it an isomer, a homocoupled product, or something else? This information is your most valuable diagnostic tool.
-
Consult the Mechanism: Relate the observed side reaction back to the likely operative mechanism. This will guide you toward a logical solution rather than random screening.
-
Change One Variable at a Time: When optimizing, alter only the solvent, temperature, or catalyst, but not all at once. This allows you to clearly identify which change had the desired effect.
This guide provides a starting point for addressing common issues in aromatic trifluoromethylation. The field is constantly evolving, and a deep understanding of the underlying chemical principles remains the most powerful tool for any researcher.
References
-
Rapid and Efficient Trifluoromethylation of Aromatic and Heteroaromatic Compounds Using Potassium Trifluoroacetate Enabled by a Flow System. (n.d.). PMC. Retrieved February 24, 2026, from [Link]
-
Recent Advances in Trifluoromethylation of Organic Compounds Using Umemoto's Reagents. (2015). ResearchGate. Retrieved February 24, 2026, from [Link]
-
Togni reagent II. (n.d.). Wikipedia. Retrieved February 24, 2026, from [Link]
-
Charles, S. W., & Whittle, E. (1960). The reactions of trifluoromethyl radicals with aromatics. Part 2.—Benzene and toluene-α-d3. Transactions of the Faraday Society. Retrieved February 24, 2026, from [Link]
-
Optimization for the Trifluoromethylation. (2020). ResearchGate. Retrieved February 24, 2026, from [Link]
-
Postigo, A., et al. (2014). Recent Advances in Trifluoromethylation Reactions with Electrophilic Trifluoromethylating Reagents. CONICET. Retrieved February 24, 2026, from [Link]
-
Trifluoromethylation. (n.d.). Wikipedia. Retrieved February 24, 2026, from [Link]
-
Capaldi, S., et al. (2015). Recent advances in light-driven synthesis of complex trifluoromethylated aliphatic amines and derivatives. Chemical Communications. Retrieved February 24, 2026, from [Link]
-
Khalid, M. (2018). Recent Trifluoromethylation Reactions. A Mini Review Paper. SciSpace. Retrieved February 24, 2026, from [Link]
-
Matoušek, V., et al. (2021). Advances in the Development of Trifluoromethoxylation Reagents. MDPI. Retrieved February 24, 2026, from [Link]
-
Park, S., et al. (2014). Synthesis of novel trifluoromethyl-bearing bifunctional acyl-acceptant arenes: 2,2'-bis(trifluoromethylated aryloxy)biphenyls. PubMed. Retrieved February 24, 2026, from [Link]
-
Preliminary results on the effect of solvent on regioselectivity in the.... (2011). ResearchGate. Retrieved February 24, 2026, from [Link]
-
Kobayashi, Y., & Kumadaki, I. (1980). Studies on organic fluorine compounds. Part 27. Abnormal reactions in the trifluoromethylation of aromatic compounds with trifluoromethyl iodide and copper powder. Journal of the Chemical Society, Perkin Transactions 1. Retrieved February 24, 2026, from [Link]
-
Optimization of reaction conditions for the trifluoromethylation of 3 a with 2. (2018). ResearchGate. Retrieved February 24, 2026, from [Link]
-
Charles, S. W., et al. (1963). Reactions of trifluoromethyl radicals with aromatics. Part 3.—Substituted benzenes. Transactions of the Faraday Society. Retrieved February 24, 2026, from [Link]
-
Stanek, K., et al. (2014). Electrophilic Trifluoromethylation by Use of Hypervalent Iodine Reagents. ACS Publications. Retrieved February 24, 2026, from [Link]
-
Wang, S.-M., et al. (2015). An overview of reductive trifluoromethylation reactions using electrophilic `+CF3' reagents. Tetrahedron. Retrieved February 24, 2026, from [Link]
-
The optimization of reaction conditions for trifluoromethylation of.... (2017). ResearchGate. Retrieved February 24, 2026, from [Link]
-
Ni, C., et al. (2018). Progress in copper-catalyzed trifluoromethylation. Beilstein Journals. Retrieved February 24, 2026, from [Link]
-
Notification about the Explosive Properties of Togni's Reagent II and One of Its Precursors. (2012). Angewandte Chemie. Retrieved February 24, 2026, from [Link]
-
Sośnik, P., & Gribanov, P. (2022). Recent Advances on the Halo- and Cyano-Trifluoromethylation of Alkenes and Alkynes. MDPI. Retrieved February 24, 2026, from [Link]
-
An Overview of Reductive Trifluoromethylation Reactions Using Electrophilic “+CF3” Reagents. (2015). ResearchGate. Retrieved February 24, 2026, from [Link]
-
Synthesis of aromatic trifluoromethyl compounds: The potential for large scale application. (n.d.). Retrieved February 24, 2026, from [Link]
-
Kuninobu, Y. (2023). Regioselective C-H Trifluoromethylation and Its Related Reactions of (Hetero)aromatic Compounds. PubMed. Retrieved February 24, 2026, from [Link]
-
Beeson, T., et al. (2011). Trifluoromethylation of arenes and heteroarenes by means of photoredox catalysis. Macmillan Group - Princeton University. Retrieved February 24, 2026, from [Link]
-
Postigo, A., et al. (2014). Recent advances in trifluoromethylation reactions with electrophilic trifluoromethylating reagents. PubMed. Retrieved February 24, 2026, from [Link]
-
Umemoto, T., et al. (2022). Synthesis and applications of S-(trifluoromethyl)-2,8-bis(trifluoromethoxy)dibenzothiophenium triflate (Umemoto reagent IV). PMC. Retrieved February 24, 2026, from [Link]
-
Sather, A., et al. (2022). Deoxytrifluoromethylation/aromatization of cyclohexan(en)ones to access highly substituted trifluoromethyl arenes. PMC. Retrieved February 24, 2026, from [Link]
-
Wang, S., et al. (2022). C–F bond functionalizations of trifluoromethyl groups via radical intermediates. Beilstein Journals. Retrieved February 24, 2026, from [Link]
-
Unraveling the Origins: How Biphenyls Come to Be. (2026). Oreate AI Blog. Retrieved February 24, 2026, from [Link]
-
Scheme 1: Catalytic One-Step Deoxytrifluoromethylation Reaction: (a-b).... (2015). ResearchGate. Retrieved February 24, 2026, from [Link]
-
Sharma, G., et al. (2013). Biphenyls and their derivatives as synthetically and pharmacologically important aromatic structural moieties. Retrieved February 24, 2026, from [Link]
-
Abdelgawad, M. A., et al. (2023). A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. Semantic Scholar. Retrieved February 24, 2026, from [Link]
Sources
- 1. Trifluoromethylation - Wikipedia [en.wikipedia.org]
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- 5. Regioselective C-H Trifluoromethylation and Its Related Reactions of (Hetero)aromatic Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Togni reagent II - Wikipedia [en.wikipedia.org]
- 7. BJOC - Progress in copper-catalyzed trifluoromethylation [beilstein-journals.org]
- 8. Togni Reagent II - Enamine [enamine.net]
- 9. Umemoto Reagent I - Enamine [enamine.net]
- 10. Biphenyls and their derivatives as synthetically and pharmacologically important aromatic structural moieties - Arabian Journal of Chemistry [arabjchem.org]
- 11. Studies on organic fluorine compounds. Part 27. Abnormal reactions in the trifluoromethylation of aromatic compounds with trifluoromethyl iodide and copper powder - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 12. Recent advances in light-driven synthesis of complex trifluoromethylated aliphatic amines and derivatives - Chemical Communications (RSC Publishing) DOI:10.1039/D5CC03280F [pubs.rsc.org]
- 13. Recent advances in trifluoromethylation reactions with electrophilic trifluoromethylating reagents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. sioc.cas.cn [sioc.cas.cn]
- 15. Synthesis and applications of S-(trifluoromethyl)-2,8-bis(trifluoromethoxy)dibenzothiophenium triflate (Umemoto reagent IV) - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of Fluorinated Ketones by Column Chromatography
Welcome to the technical support center for the purification of fluorinated ketones by column chromatography. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. The unique electronic properties of fluorinated ketones can present specific challenges during purification, and this resource aims to equip you with the knowledge to overcome them.
Troubleshooting Guide
This section addresses common problems encountered during the column chromatography of fluorinated ketones, providing explanations for the underlying causes and actionable solutions.
Issue 1: Poor Separation or Co-elution of the Fluorinated Ketone with Impurities.
Question: I'm observing poor separation between my fluorinated ketone and a closely related impurity. What steps can I take to improve resolution?
Answer:
Poor resolution is a frequent challenge, often stemming from an inappropriate choice of stationary or mobile phase that doesn't adequately differentiate between the subtle polarity differences of your compounds.
Causality: The high electronegativity of fluorine can significantly alter the local electronic environment and polarity of a molecule, but its overall impact on retention can be complex.[1] Sometimes, the polarity difference between your target compound and impurities is minimal, leading to overlapping elution profiles on standard silica gel.
Solutions:
-
Optimize the Mobile Phase:
-
Fine-tune Polarity: A systematic approach to adjusting the solvent ratio is crucial. Start with a low-polarity eluent and gradually increase the proportion of the more polar solvent. Small, incremental changes (e.g., 1-2% increments of the polar solvent) can have a significant impact on resolution.
-
Explore Different Solvent Systems: If a standard hexane/ethyl acetate system fails, consider solvent systems with different selectivities. For instance, dichloromethane/methanol can be effective for more polar ketones.[2] Toluene or diethyl ether in combination with hexanes can also offer different selectivity.
-
-
Change the Stationary Phase:
-
Alumina: If you suspect your ketone is interacting too strongly or decomposing on the acidic silica gel, basic or neutral alumina can be a good alternative.[2]
-
Fluorinated Stationary Phases: For challenging separations, consider using fluorinated stationary phases (e.g., perfluoroalkyl or pentafluorophenyl (PFP) phases).[3][4][5] These phases can exhibit unique selectivity for fluorinated compounds through fluorophilic interactions, leading to enhanced retention and separation from non-fluorinated or less-fluorinated impurities.[5][6][7]
-
-
Employ Gradient Elution: If a single solvent system (isocratic elution) doesn't provide adequate separation, a gradient elution can be beneficial. Start with a low-polarity mobile phase to elute non-polar impurities, and gradually increase the polarity to elute your target compound, leaving more polar impurities on the column.
Issue 2: The Fluorinated Ketone Appears to be Decomposing on the Column.
Question: My yield is very low after column chromatography, and I see new, unexpected spots on the TLC of my collected fractions. I suspect my fluorinated ketone is degrading on the silica gel. How can I prevent this?
Answer:
Decomposition on silica gel is a known issue for sensitive compounds, including some ketones. The acidic nature of standard silica gel can catalyze degradation reactions.[2][8] Some fluorinated ketones, particularly those prone to enolization or hydration, can be susceptible to decomposition.[9][10]
Causality: The silica gel surface possesses acidic silanol groups (Si-OH) that can act as a Brønsted or Lewis acid, promoting reactions like hydrolysis, rearrangement, or elimination, especially with sensitive functional groups.
Solutions:
-
Deactivate the Silica Gel:
-
Triethylamine Wash: Pre-treating the silica gel with a dilute solution of triethylamine (Et3N) in the mobile phase (typically 0.1-1%) can neutralize the acidic silanol groups.[2] This is a very common and effective technique.
-
Ammonia in Methanol: For very polar compounds, a solvent system containing a small percentage of a stock solution of ammonium hydroxide in methanol can be effective.[8]
-
-
Switch to a Less Acidic Stationary Phase:
-
Neutral or Basic Alumina: Alumina is a good alternative to silica gel and is available in neutral and basic grades.[2]
-
Florisil®: This is a magnesium silicate adsorbent that is less acidic than silica gel and can be a good choice for sensitive compounds.
-
-
Minimize Contact Time:
-
Flash Chromatography: Use a higher flow rate (flash chromatography) to reduce the time your compound spends on the column.
-
Dry Loading: Adsorbing your crude material onto a small amount of silica gel and loading it dry onto the column can sometimes lead to sharper bands and faster elution, minimizing on-column reaction time.[2]
-
Issue 3: My Fluorinated Ketone is Not Moving from the Baseline on the TLC Plate.
Question: Even with a highly polar solvent system like 100% ethyl acetate, my fluorinated ketone remains at the baseline of the TLC plate. How can I get it to move?
Answer:
A compound that doesn't move from the origin (Rf = 0) is interacting very strongly with the stationary phase. This is common for highly polar compounds.
Causality: The presence of multiple fluorine atoms can significantly increase the polarity of a molecule, leading to strong adsorption on the polar silica gel surface.
Solutions:
-
Increase Mobile Phase Polarity:
-
Add a More Polar Solvent: Introduce a stronger polar solvent like methanol or isopropanol to your mobile phase. A small percentage (1-10%) of methanol in dichloromethane or ethyl acetate can dramatically increase the eluting power.
-
Use a Buffered Mobile Phase: For compounds with acidic or basic moieties, adding a small amount of an acid (e.g., acetic acid) or a base (e.g., triethylamine) to the mobile phase can suppress ionization and reduce tailing, improving mobility.[11]
-
-
Consider Reversed-Phase Chromatography:
-
If your compound is highly polar, it may be better suited for reversed-phase chromatography. In this technique, a non-polar stationary phase (like C18) is used with a polar mobile phase (like water/acetonitrile or water/methanol). Your polar fluorinated ketone would likely elute earlier in this system.
-
Issue 4: I Can't See My Fluorinated Ketone on the TLC Plate.
Question: My reaction seems to have worked based on other analytical data, but I can't visualize the product on the TLC plate using a UV lamp. What are my options?
Answer:
Not all organic compounds are UV-active. Visualization with a UV lamp at 254 nm relies on the compound quenching the fluorescence of the indicator impregnated in the TLC plate, which is common for aromatic and highly conjugated systems.[12][13][14][15]
Causality: If your fluorinated ketone lacks a significant chromophore (e.g., it's aliphatic and not highly conjugated), it will not absorb UV light at 254 nm and will be invisible.
Solutions:
-
Use a Chemical Stain: After running the TLC, you can dip or spray the plate with a chemical stain that reacts with the ketone functional group to produce a colored spot.
-
Potassium Permanganate (KMnO4) Stain: This is a good general stain for compounds that can be oxidized, including ketones. It appears as yellow spots on a purple background.[12]
-
p-Anisaldehyde Stain: This stain is sensitive to many functional groups, including ketones, and often produces distinctly colored spots upon heating.[12]
-
2,4-Dinitrophenylhydrazine (DNP) Stain: This stain is highly selective for aldehydes and ketones, which will appear as orange or yellow spots.[16]
-
Iodine Chamber: Placing the TLC plate in a chamber with iodine crystals will cause most organic compounds to appear as brown spots.[13][14]
-
-
Phosphomolybdic Acid (PMA) Stain: This is a good "universal" stain that reacts with most organic compounds to give dark green or blue spots on a light green background upon heating.[12]
Frequently Asked Questions (FAQs)
Q1: How does fluorination affect the polarity of my ketone and its behavior on silica gel?
A1: The effect of fluorine on polarity is complex. A single fluorine atom or a CF3 group can increase the overall molecular dipole moment, making the molecule more polar. This can lead to stronger interactions with the polar silica gel and thus a lower Rf value (slower elution). However, highly fluorinated alkyl chains can create a "fluorous" character, which can sometimes lead to unexpected elution behavior. The geometry of the molecule and the position of the fluorine atoms are critical in determining the net effect on polarity.[1]
Q2: What is a good starting solvent system for the column chromatography of a novel fluorinated ketone?
A2: A good starting point is to first develop a separation on a TLC plate. Begin with a relatively non-polar solvent system like 20% ethyl acetate in hexanes and gradually increase the polarity. Aim for an Rf value of your target compound between 0.2 and 0.4 for optimal separation on a column. A common and effective starting system for moderately polar ketones is a mixture of hexanes and ethyl acetate.[2][17]
Q3: Are there any safety considerations specific to the chromatography of fluorinated compounds?
A3: While the fluorinated ketones themselves have their own specific safety profiles (which you should consult from the SDS), the primary safety considerations for column chromatography remain the same:
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
-
Be mindful of the flammability and toxicity of the organic solvents used in the mobile phase.
-
Handle silica gel carefully to avoid inhalation of fine particles.
Q4: Can I use reversed-phase chromatography for my fluorinated ketone?
A4: Yes, and it can be a very effective alternative, especially for more polar fluorinated ketones. In reversed-phase chromatography, the stationary phase is non-polar (e.g., C18-silica), and the mobile phase is polar (e.g., water/acetonitrile or water/methanol). Polar compounds will elute more quickly. Fluorinated stationary phases can also be used in reversed-phase mode, often providing unique selectivity for fluorinated analytes.[3][18]
Q5: My fluorinated ketone is a volatile liquid. How should I load it onto the column?
A5: For volatile compounds, it is best to avoid pre-adsorbing onto silica and evaporating the solvent, as you may lose your product. Instead, dissolve the crude product in a minimal amount of the initial, low-polarity mobile phase. Carefully apply this solution directly to the top of the column bed using a pipette, allowing the solvent to just enter the silica before adding the bulk of the mobile phase.
Data Presentation & Protocols
Table 1: Common Solvent Systems for Column Chromatography of Fluorinated Ketones
| Solvent System (v/v) | Polarity | Typical Applications |
| Hexane / Ethyl Acetate (9:1 to 1:1) | Low to Medium | General purpose for moderately polar ketones.[2] |
| Hexane / Diethyl Ether (9:1 to 1:1) | Low to Medium | Offers different selectivity compared to ethyl acetate. |
| Dichloromethane / Methanol (99:1 to 95:5) | Medium to High | For more polar ketones or to improve solubility.[2] |
| Toluene / Ethyl Acetate (9:1 to 1:1) | Low to Medium | Can provide better separation for aromatic ketones. |
Protocol 1: Standard Silica Gel Column Chromatography
-
TLC Analysis: Determine the optimal solvent system using TLC. Aim for an Rf of 0.2-0.4 for the target compound.
-
Column Packing: Prepare a slurry of silica gel in the initial, low-polarity mobile phase. Pour the slurry into a glass column and allow the silica to settle, ensuring an even and compact bed. Drain the excess solvent until it is level with the top of the silica.
-
Sample Loading: Dissolve the crude reaction mixture in a minimal amount of the mobile phase. Carefully add this solution to the top of the column.
-
Elution: Begin eluting the column with the starting solvent system. If necessary, gradually increase the polarity of the eluent (gradient elution) to elute the product.[2]
-
Fraction Collection: Collect fractions and monitor their composition by TLC.
-
Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified fluorinated ketone.[2]
Protocol 2: Deactivation of Silica Gel with Triethylamine
-
Prepare Deactivated Eluent: Add 0.5% (v/v) of triethylamine to the mobile phase solvent mixture you plan to use for the column.
-
Column Packing: Pack the column with silica gel using the triethylamine-containing eluent.
-
Equilibration: Run 2-3 column volumes of the triethylamine-containing eluent through the column to ensure the entire silica bed is deactivated.
-
Sample Loading and Elution: Proceed with sample loading and elution as described in Protocol 1, using the triethylamine-containing eluent throughout the purification.
Visualizations
Sources
- 1. chimia.ch [chimia.ch]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Separation of Fluorinated Amino Acids and Oligopeptides from their Non-fluorinated Counterparts using High-performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 7. daneshyari.com [daneshyari.com]
- 8. Chromatography [chem.rochester.edu]
- 9. scispace.com [scispace.com]
- 10. Synthesis and Reactivity of Fluorinated Cyclic Ketones: Initial Findings [article.sapub.org]
- 11. Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks - Industry news - News [alwsci.com]
- 12. faculty.fiu.edu [faculty.fiu.edu]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. community.wvu.edu [community.wvu.edu]
- 15. theory.labster.com [theory.labster.com]
- 16. Thin Layer Chromatography: A Complete Guide to TLC [chemistryhall.com]
- 17. egrove.olemiss.edu [egrove.olemiss.edu]
- 18. Use of fluorine-containing stationary phases for the separation of an alkyl bromide from its hydrocarbon analog by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Mass Spectrometry Fragmentation of Trifluoromethyl Ketones: A Comparative Technical Guide
Topic: Mass Spectrometry Fragmentation Pattern of Trifluoromethyl Ketones Content Type: Publish Comparison Guide
Executive Summary: The Fluorine Effect
In drug development, Trifluoromethyl Ketones (TFMKs) are high-value "warheads" for covalent enzyme inhibitors (e.g., serine proteases). However, their mass spectrometry (MS) behavior differs radically from standard methyl ketones due to the profound electron-withdrawing nature of the trifluoromethyl (
This guide compares the fragmentation "performance" of TFMKs against non-fluorinated analogs, providing researchers with the mechanistic insights needed to validate structures and avoid common interpretation pitfalls like hydration artifacts.
Mechanistic Comparison: TFMKs vs. Methyl Ketones
The substitution of a methyl group (
A. Alpha-Cleavage Dynamics (The "Unstable Acylium" Phenomenon)
In standard ketones, alpha-cleavage generates a resonance-stabilized acylium ion. In TFMKs, this process is complicated by the instability of the fluorinated acylium ion.
| Feature | Methyl Ketone ( | Trifluoromethyl Ketone ( |
| Primary | Cleavage favors formation of | Cleavage occurs, but |
| Secondary Fragmentation | Acylium ion is stable; | |
| Dominant Ion |
The Mechanism:
The fluorine atoms pull electron density away from the carbonyl carbon, destabilizing the acylium cation (
B. The McLafferty Rearrangement Anomalies
The McLafferty rearrangement requires a
-
Methyl Ketones: The oxygen lone pair is sufficiently nucleophilic to abstract the
-hydrogen, driving the rearrangement to form a characteristic enol radical cation. -
TFMKs: The
group reduces the electron density on the carbonyl oxygen. While the rearrangement can occur if the alkyl chain ( ) is long enough, the reaction kinetics are often outcompeted by the rapid alpha-cleavage and subsequent formation of .-
Result: McLafferty ions are frequently less abundant in TFMKs compared to their non-fluorinated analogs.
-
Visualization of Fragmentation Pathways[3]
The following diagram illustrates the competitive fragmentation pathways for a generic Trifluoromethyl Ketone.
Figure 1: Competitive fragmentation pathways in TFMKs. Note the rapid conversion of the unstable m/z 97 ion into the stable m/z 69 species.
The Hydration Artifact: A Critical Validation Protocol
TFMKs are electrophilic "sponges" for water. In the presence of ambient moisture, they exist in equilibrium with their gem-diol (hydrate) form:
This creates a major analytical discrepancy between GC-MS and LC-MS.
Experimental Protocol: Distinguishing Ketone from Hydrate
Objective: Confirm if the observed mass corresponds to the active ketone or the inactive hydrate artifact.
Step 1: GC-MS Analysis (Dehydration Mode)
-
Method: Inject sample using a standard split/splitless injector at
C. -
Observation: The high thermal energy in the injector port forces the dehydration of the gem-diol back to the ketone.
-
Result: You will observe the molecular ion of the ketone (
). The hydrate peak is rarely seen in EI-GC-MS unless the injector is cold or the derivative is silylated.
Step 2: LC-MS (ESI) Analysis (Hydrate Mode)
-
Method: Analyze using Electrospray Ionization (ESI) in positive/negative mode with aqueous mobile phases.
-
Observation: The "soft" ionization preserves the solution-state equilibrium.
-
Result: You will predominantly observe the hydrate adducts:
-
Positive Mode:
or -
Negative Mode:
(Deprotonated gem-diol)
-
-
Validation: If the LC-MS mass is M+18 higher than the expected ketone mass, do not assume synthesis failure. It is the hydrate.
Figure 2: Impact of analytical technique on observed species. GC-MS typically reverts the hydrate to the ketone, while LC-MS detects the hydrate.
Comparative Data Summary
Use this table to interpret your mass spectra.
| Diagnostic Ion | Methyl Ketone ( | Trifluoromethyl Ketone ( | Interpretation Note |
| Base Peak | |||
| Molecular Ion ( | Often visible, moderate intensity.[3] | Visible, but often weak due to facile fragmentation. | Check for M+18 in LC-MS (Hydrate). |
| Acylium Ion | Stable ( | Unstable ( | |
| Loss of Alkyl ( | Yields | Yields | Indicates cleavage of the alkyl chain. |
| Loss of Side Group | Loss of | Loss of | Loss of |
References
-
Grokipedia. Trifluoroacetone: Spectroscopic Characteristics and Mass Spectrometry. [Link]
-
National Institutes of Health (NIH). Design, synthesis, and evaluation of trifluoromethyl ketones as inhibitors of SARS-CoV 3CL protease. [Link]
-
Datapdf.
vs ). [Link] -
Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns (Ketones). [Link]
-
Imperial College London. The trifluoromeric effect in the hydration of the carbonyl group. [Link]
Sources
Comparative Guide: Alternative Reagents for Electrophilic Trifluoromethylation
Executive Summary
The introduction of the trifluoromethyl (
This guide evaluates high-performance alternatives, specifically focusing on Shibata reagents (sulfoximines) and the emerging Thianthrenium triflate (
Part 1: The Reagent Landscape (Benchmarks vs. Alternatives)
The Benchmarks (The "Control" Group)
-
Togni Reagent II (1-Trifluoromethyl-1,2-benziodoxol-3(1H)-one):
-
Mechanism:[2][3][4][5] Hypervalent iodine activation.[4][6] Often proceeds via reductive elimination or Single Electron Transfer (SET).
-
Pros: Shelf-stable, commercially ubiquitous, excellent for soft nucleophiles (thiols, phosphines).
-
Cons: Oxidizing nature incompatible with sensitive substrates; poor atom economy (iodobenzoic acid waste).
-
-
Umemoto Reagent II (
-(Trifluoromethyl)dibenzothiophenium salts):
The Alternatives
-
Alternative A: Shibata Reagent II (Trifluoromethyl sulfoximine salts)
-
Profile: A sulfoximine-based cation. The
or sulfoximine core allows for electronic tuning of the sulfur center. -
Key Advantage: Lower oxidation potential than Togni reagents, reducing background radical chemistry.
-
-
Alternative B: Thianthrenium Triflate (
)
Comparative Performance Matrix
| Feature | Togni Reagent II | Umemoto Reagent II | Shibata Reagent | TT-CF3+ OTf- |
| Reagent Class | Hypervalent Iodine | Sulfonium Salt | Sulfoximine Salt | Thianthrenium Salt |
| Active Species | Cyclic Sulfonium | Sulfoximine Cation | Radical Cation / Sulfonium | |
| Atom Economy | Low (Heavy iodine waste) | Low (Dibenzothiophene) | Moderate | Moderate |
| Oxidizing Power | High (Prone to SET) | Moderate | Low | High (Tunable) |
| Primary Utility | Soft Nucleophiles, Radical Precursor | Enolates, Heterocycles | Enantioselective Scaffolds | Late-Stage C-H Funct. |
| Cost/Scale | Moderate | High | High | Low (Easy Synthesis) |
Part 2: Mechanistic Decision Logic
Understanding why a reaction fails is critical. The diagram below illustrates the divergent pathways (Polar vs. Radical) that dictate reagent choice.
Figure 1: Decision matrix for selecting electrophilic trifluoromethylation reagents based on substrate sensitivity and desired mechanistic pathway.
Part 3: Experimental Protocols
Protocol A: Electrophilic Trifluoromethylation of -Keto Esters
Reagent: Shibata Reagent (Sulfoximine) vs. Umemoto Reagent. Why this method? This protocol highlights the ability to perform the reaction under mild conditions without metal catalysis, minimizing side reactions common with Togni reagents.
Materials:
-
Substrate: Ethyl 2-methylacetoacetate (1.0 equiv)
-
Reagent: Shibata Reagent II (1.2 equiv)
-
Base:
(2.0 equiv) -
Solvent: DMF (0.1 M)
Step-by-Step Workflow:
-
Preparation: In a flame-dried Schlenk tube under Argon, dissolve the
-keto ester in anhydrous DMF. -
Deprotonation: Add
and stir at room temperature for 15 minutes to generate the enolate. Note: Ensure the solution turns slightly yellow/cloudy, indicating enolate formation. -
Addition: Add the Shibata reagent in one portion.
-
Reaction: Stir at room temperature for 4–12 hours. Monitor by TLC or
NMR (Standard: -trifluorotoluene, ppm). -
Workup: Quench with saturated
. Extract with (x3). Wash combined organics with water (to remove DMF) and brine. -
Purification: Silica gel chromatography.
-
Expected Outcome: The Shibata reagent typically yields the
-trifluoromethylated product with high selectivity over -alkylation.
-
Protocol B: Late-Stage C-H Trifluoromethylation of Arenes
Reagent: Thianthrenium Triflate (
Materials:
-
Substrate: 1,3,5-Trimethoxybenzene (1.0 equiv)
-
Reagent:
(1.5 equiv) -
Photocatalyst:
(2 mol%) - Optional for difficult substrates, but often reacts spontaneously with electron-rich arenes. -
Solvent: Acetonitrile (
)
Step-by-Step Workflow:
-
Setup: Combine substrate and
in a vial inside a glovebox or under strict flow. -
Activation: Add solvent.[5] For electron-rich arenes, the reaction may proceed spontaneously at ambient temperature. For unactivated arenes, irradiate with Blue LEDs (450 nm).
-
Monitoring: Track the disappearance of the characteristic thianthrenium signal in
NMR. -
Isolation: Remove solvent in vacuo. The byproduct is thianthrene (a solid), which can often be precipitated out or separated via column chromatography.
Part 4: Troubleshooting & Optimization
1. The "O- vs C-Alkylation" Problem:
-
Issue: When trifluoromethylating enolates, the hard
electrophile may attack the oxygen (hard nucleophile) rather than the carbon. -
Solution: Switch from Umemoto reagents to Shibata reagents . The sulfoximine ligand shell creates a distinct steric and electronic environment that favors the softer
-attack. Alternatively, switch the counter-ion of the reagent from to to alter ion-pairing tightness.
2. Radical Scavenging:
-
Issue: Low yields in the presence of H-atom sources (like THF or benzylic protons).
-
Diagnosis: Togni reagents often initiate radical chains.
-
Test: Run the reaction with 1.0 equiv of TEMPO. If the reaction shuts down completely, it is radical-mediated.
-
Fix: Switch to Umemoto Reagent IV or Shibata Reagent , which have higher barriers to single-electron reduction, favoring the polar pathway.
3. Solubility Issues:
-
Issue: Umemoto reagents are often insoluble in non-polar solvents (DCM, Toluene).
-
Fix: Use Togni II (soluble in DCM/CHCl3) or modify the Umemoto reagent to a "long-chain" variant (e.g., replace methyl with butyl on the sulfonium).
References
-
Togni Reagent Development
- Eisenberger, P., Gischig, S., & Togni, A. (2006).
-
Umemoto Reagent Benchmarks
-
Shibata Reagent (Sulfoximines)
-
Thianthrenium Trifl
):- Jiyong, P., et al. (2021). Trifluoromethyl Thianthrenium Triflate: A Readily Available Trifluoromethylating Reagent with Formal , , and Reactivity. Journal of the American Chemical Society.
-
Recent Reviews (2024 Context)
- Barata-Vallejo, S., et al. (2024). Recent Advances in Trifluoromethylation Reactions with Electrophilic Trifluoromethylating Reagents. Chemistry – A European Journal.
Sources
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. sioc.cas.cn [sioc.cas.cn]
- 4. Shelf-stable electrophilic trifluoromethylating reagents: A brief historical perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and applications of S-(trifluoromethyl)-2,8-bis(trifluoromethoxy)dibenzothiophenium triflate (Umemoto reagent IV) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. brynmawr.edu [brynmawr.edu]
- 7. Trifluoromethyl Thianthrenium Triflate: A Readily Available Trifluoromethylating Reagent with Formal CF3+, CF3•, and CF3– Reactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Recent advances in trifluoromethylation reactions with electrophilic trifluoromethylating reagents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. BJOC - Shelf-stable electrophilic trifluoromethylating reagents: A brief historical perspective [beilstein-journals.org]
A Comparative Guide to the Biological Activity Screening of 3'-Fluoro-5'-methyl-2,2,2-trifluoroacetophenone Derivatives
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine atoms into molecular scaffolds has become a cornerstone for enhancing the pharmacological properties of therapeutic candidates. The unique physicochemical characteristics of fluorine, such as its high electronegativity, small size, and the strength of the carbon-fluorine bond, can profoundly influence a molecule's metabolic stability, binding affinity, and overall biological activity. This guide provides an in-depth technical overview and comparative analysis of the biological activity screening of 3'-Fluoro-5'-methyl-2,2,2-trifluoroacetophenone and its derivatives. As a Senior Application Scientist, this document is structured to offer not just procedural steps, but a rationale-driven exploration of experimental design, data interpretation, and comparative analysis against relevant alternatives.
While specific experimental data for 3'-Fluoro-5'-methyl-2,2,2-trifluoroacetophenone is not extensively available in the public domain, this guide synthesizes data from closely related fluorinated and trifluoroacetophenone analogues to provide a robust predictive and comparative framework.
The Rationale for Fluorination in Acetophenone Scaffolds
Acetophenone derivatives have been identified as privileged structures in drug discovery, exhibiting a wide array of biological activities including anticancer, antimicrobial, and enzyme inhibitory effects. The introduction of a trifluoromethyl (-CF3) group and a fluorine atom at the 3' and 5' positions of the phenyl ring is a deliberate strategy to modulate the molecule's properties:
-
Enhanced Metabolic Stability: The C-F bond is significantly stronger than a C-H bond, making it less susceptible to metabolic oxidation. This can lead to an increased half-life of the compound in biological systems.
-
Increased Lipophilicity: The trifluoromethyl group can increase the lipophilicity of the molecule, potentially enhancing its ability to cross cell membranes and reach intracellular targets.
-
Modulation of Electronic Properties: The strong electron-withdrawing nature of both fluorine and the trifluoromethyl group can alter the electronic distribution of the aromatic ring and the reactivity of the ketone, influencing its interaction with biological targets.
-
Conformational Control: Fluorine substitution can influence the preferred conformation of the molecule, which can be critical for optimal binding to a target protein.
Screening for Cytotoxic Activity: A Primary Assessment of Anticancer Potential
A primary and crucial step in evaluating the therapeutic potential of novel compounds, particularly for oncology applications, is the assessment of their cytotoxicity against various cancer cell lines. This screening provides initial insights into the compound's ability to inhibit cell proliferation or induce cell death.
Experimental Protocol: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
The MTT assay is a widely used colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability.[1][2]
Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells.
Step-by-Step Methodology:
-
Cell Seeding: Seed cancer cell lines (e.g., HeLa for cervical cancer, HepG2 for liver cancer) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight in a humidified incubator (37°C, 5% CO2).
-
Compound Treatment: Prepare a stock solution of the 3'-Fluoro-5'-methyl-2,2,2-trifluoroacetophenone derivative in a suitable solvent (e.g., DMSO) and create a series of dilutions in the cell culture medium. Replace the medium in the wells with the medium containing the test compound at various concentrations. Include a vehicle control (medium with DMSO) and a positive control (a known cytotoxic drug like Doxorubicin).
-
Incubation: Incubate the plate for 24, 48, or 72 hours to assess the time-dependent effects of the compound.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the formazan solution at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the compound concentration to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).
Experimental Workflow for Cytotoxicity Screening
Caption: Workflow for determining the cytotoxicity of test compounds using the MTT assay.
Comparative Analysis: Fluorinated vs. Non-Fluorinated Acetophenones
| Compound Type | Representative Cell Line | Reported IC50 (µM) | Reference |
| Fluorinated Chalcones | HepG2 | 43.18 - 63.38 | [3] |
| Brominated Acetophenone Derivatives | MCF7 (Breast Cancer) | < 10 µg/mL | [4] |
| Non-fluorinated Acetophenones | Generally show lower cytotoxicity | - | - |
It is hypothesized that 3'-Fluoro-5'-methyl-2,2,2-trifluoroacetophenone derivatives could exhibit significant cytotoxicity due to the combined electron-withdrawing effects of the fluoro and trifluoromethyl groups, potentially making them more effective than their non-fluorinated counterparts.
Antimicrobial Activity Screening: A Search for Novel Antibacterial Agents
The rise of antibiotic resistance necessitates the discovery of new antimicrobial agents. Acetophenone derivatives have shown promise in this area, and fluorination can enhance their activity.
Experimental Protocol: Kirby-Bauer Disk Diffusion Assay
This method is a standard for preliminary screening of antimicrobial activity.[5]
Principle: A paper disk impregnated with the test compound is placed on an agar plate inoculated with a specific bacterium. The compound diffuses into the agar, and if it inhibits bacterial growth, a clear zone of inhibition will appear around the disk.
Step-by-Step Methodology:
-
Prepare Bacterial Inoculum: From a fresh culture of the test bacterium (e.g., Staphylococcus aureus as a Gram-positive representative and Escherichia coli as a Gram-negative representative), prepare a suspension in sterile saline and adjust its turbidity to a 0.5 McFarland standard.
-
Inoculate Agar Plate: Using a sterile cotton swab, evenly streak the bacterial suspension over the entire surface of a Mueller-Hinton agar plate to create a bacterial lawn.
-
Apply Compound Disks: Prepare sterile paper disks impregnated with a known concentration of the 3'-Fluoro-5'-methyl-2,2,2-trifluoroacetophenone derivative. Place the disks onto the inoculated agar surface. Include a solvent control disk and a positive control disk with a standard antibiotic (e.g., ciprofloxacin).
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
Measure Zone of Inhibition: After incubation, measure the diameter of the zone of no growth around each disk in millimeters.
Experimental Workflow for Antimicrobial Screening
Caption: Key steps in the Kirby-Bauer disk diffusion assay for antimicrobial screening.
Comparative Analysis: Trifluoromethyl Ketones and Other Fluorinated Compounds
Studies have shown that trifluoromethyl ketones can exhibit potent antibacterial activity, particularly against Gram-positive bacteria. The mechanism of action is suggested to involve membrane transporters.[6] Furthermore, other fluorinated compounds, such as N-(trifluoromethyl)phenyl substituted pyrazole derivatives, have demonstrated efficacy against antibiotic-resistant strains like MRSA.
| Compound Type | Target Organism | Reported Activity | Reference |
| Trifluoromethyl Ketones | Bacillus megaterium | Potent antibacterial activity | |
| Trifluoromethyl Ketones | Escherichia coli | Inhibition observed | [6] |
| Fluoro and Trifluoromethyl-substituted Salicylanilides | MRSA | MIC 0.031–0.062 µg/mL | |
| Non-fluorinated Acetophenones | Various bacteria | Generally moderate activity | [7] |
Based on these findings, it is plausible that 3'-Fluoro-5'-methyl-2,2,2-trifluoroacetophenone derivatives could possess significant antimicrobial properties, particularly against Gram-positive bacteria. The presence of the trifluoromethyl ketone moiety is a key structural feature associated with this activity.
Enzyme Inhibition Assays: Targeting Key Biological Pathways
Many diseases are driven by the aberrant activity of specific enzymes. Trifluoroacetophenone derivatives have emerged as potent inhibitors of several enzyme classes, most notably acetylcholinesterase (AChE), an important target in the treatment of Alzheimer's disease.
Experimental Protocol: In Vitro Acetylcholinesterase Inhibition Assay (Ellman's Method)
This spectrophotometric assay is a standard method for measuring AChE activity and inhibition.
Principle: AChE hydrolyzes acetylthiocholine (ATCh) to thiocholine and acetate. Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product, 5-thio-2-nitrobenzoate, which can be quantified by measuring its absorbance at 412 nm.
Step-by-Step Methodology:
-
Prepare Reagents: Prepare solutions of AChE, ATCh, DTNB, and the test inhibitor in a suitable buffer (e.g., phosphate buffer, pH 8.0).
-
Assay Setup: In a 96-well plate, add the buffer, DTNB solution, and different concentrations of the 3'-Fluoro-5'-methyl-2,2,2-trifluoroacetophenone derivative.
-
Enzyme Addition and Pre-incubation: Add the AChE solution to each well and pre-incubate for a defined period (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.
-
Initiate Reaction: Start the reaction by adding the ATCh substrate to each well.
-
Kinetic Measurement: Immediately measure the absorbance at 412 nm at regular intervals for a set period (e.g., 5 minutes) using a microplate reader.
-
Data Analysis: Calculate the rate of the enzymatic reaction for each inhibitor concentration. Determine the percentage of inhibition relative to the control (no inhibitor). Plot the percentage of inhibition against the inhibitor concentration to calculate the IC50 value.
Signaling Pathway: Acetylcholinesterase Inhibition
Caption: Inhibition of acetylcholinesterase by a trifluoroacetophenone derivative prevents the breakdown of acetylcholine, enhancing cholinergic signaling.
Comparative Analysis: Trifluoroacetophenones as Potent Acetylcholinesterase Inhibitors
Trifluoromethyl ketones are known to be potent transition-state analog inhibitors of serine hydrolases, including acetylcholinesterase.[8] The ketone carbonyl is attacked by the active site serine residue to form a stable hemiketal adduct, mimicking the tetrahedral transition state of acetylcholine hydrolysis.[9][10] The electron-withdrawing trifluoromethyl group stabilizes this adduct, leading to potent inhibition.
A study on meta-substituted trifluoroacetophenones as AChE inhibitors revealed that these compounds are potent inhibitors, with their potency being influenced by the nature of the substituent.[11] Notably, m-methyl-trifluoroacetophenone, a close analog of the target compound, was evaluated.
| Inhibitor | Enzyme Source | Reported Ki (nM) | Reference |
| m-Alkyl-α,α,α-trifluoroacetophenones | Acetylcholinesterase | 0.0037 | [2] |
| Donepezil | Human AChE | 11.6 | [1] |
| Galantamine | Human AChE | 410 - 1,270 | [11] |
| Rivastigmine | Human AChE | 4.3 - 5,500 | [11] |
The extremely low Ki value reported for a similar m-alkyl trifluoroacetophenone suggests that 3'-Fluoro-5'-methyl-2,2,2-trifluoroacetophenone derivatives are likely to be highly potent acetylcholinesterase inhibitors, potentially orders of magnitude more potent than some clinically used drugs.
Conclusion and Future Directions
This guide provides a comprehensive framework for the biological activity screening of 3'-Fluoro-5'-methyl-2,2,2-trifluoroacetophenone derivatives. Based on the analysis of structurally related compounds, this class of molecules holds significant promise as potential therapeutic agents, particularly in the areas of oncology, infectious diseases, and neurodegenerative disorders.
The key takeaways are:
-
Cytotoxicity: The presence of fluoro and trifluoromethyl substituents is likely to confer significant cytotoxic activity against cancer cell lines.
-
Antimicrobial Activity: These derivatives are expected to be active against bacteria, especially Gram-positive strains, due to the trifluoromethyl ketone moiety.
-
Enzyme Inhibition: Potent inhibition of acetylcholinesterase is a highly probable activity, suggesting potential applications in the treatment of Alzheimer's disease.
Future research should focus on the synthesis of a library of 3'-Fluoro-5'-methyl-2,2,2-trifluoroacetophenone derivatives and their systematic evaluation in the assays detailed in this guide. This will enable the establishment of a clear structure-activity relationship (SAR) and the identification of lead compounds for further preclinical development. Mechanistic studies to elucidate the specific cellular targets and signaling pathways modulated by these compounds will also be crucial for their advancement as therapeutic candidates.
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A Comparative Guide to the X-ray Crystal Structure Analysis of Trifluoroacetophenone Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of Structural Insight in Drug Discovery
In the landscape of modern drug development, a profound understanding of molecular architecture is not merely advantageous; it is fundamental. The three-dimensional arrangement of atoms within a molecule dictates its function, reactivity, and, critically, its interaction with biological targets. Trifluoroacetophenone and its derivatives represent a class of compounds with significant interest, serving as versatile building blocks in medicinal chemistry and as potent enzyme inhibitors.[1] The introduction of the trifluoromethyl group can dramatically alter a molecule's physicochemical properties, including its lipophilicity, metabolic stability, and binding affinity.[2] Consequently, the precise characterization of the solid-state structures of these derivatives through single-crystal X-ray diffraction is paramount for rational drug design and the development of novel therapeutics.
This guide provides a comprehensive comparison of the X-ray crystal structures of 2,2,2-trifluoroacetophenone (TFAP) and its substituted analogues. We will delve into the nuances of their crystal packing, the nature of their intermolecular interactions, and the experimental methodologies requisite for their analysis, particularly for low-melting-point solids. By presenting and interpreting key experimental data, this guide aims to equip researchers with the knowledge to understand and leverage the structural chemistry of this important class of molecules.
Comparative Crystallographic Analysis: Unveiling the Influence of Substitution
The substitution pattern on the phenyl ring of trifluoroacetophenone exerts a profound influence on the resulting crystal packing and intermolecular interactions. A comparative analysis of the crystallographic data for TFAP and its derivatives reveals these subtle yet significant differences.
| Compound | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | Z | Ref. |
| 2,2,2-Trifluoroacetophenone (TFAP) | C₈H₅F₃O | Monoclinic | C2/c | 13.8129 | 12.6034 | 8.3595 | 90.396 | 8 | [3][4] |
| 4-Fluoro-TFAP | C₈H₄F₄O | Monoclinic | P2₁/c | 11.539 | 5.765 | 12.215 | 109.99 | 4 | [5] |
| 4-Chloro-TFAP | C₈H₄ClF₃O | Monoclinic | P2₁/c | 11.916 | 5.751 | 12.599 | 111.43 | 4 | [5] |
| 4-Bromo-TFAP | C₈H₄BrF₃O | Monoclinic | P2₁/c | 12.115 | 5.753 | 12.793 | 112.21 | 4 | [5] |
| 3-Bromo-TFAP | C₈H₄BrF₃O | Monoclinic | P2₁/n | 7.933 | 11.139 | 10.871 | 107.01 | 4 | [5] |
| 3-Nitro-TFAP | C₈H₄F₃NO₃ | Monoclinic | P2₁/c | 11.233 | 5.679 | 14.995 | 105.15 | 4 | [5] |
Key Observations and Interpretive Insights:
-
Dominance of Weak Interactions: In the absence of strong hydrogen bond donors, the crystal packing of TFAP and its derivatives is predominantly governed by a network of weak intermolecular interactions, including C-H···F, C-H···O, F···F, and F···O contacts.[3][5][6] The trifluoromethyl group and the carbonyl oxygen are key players in these interactions.
-
Influence of Halogen Substitution: The introduction of halogen substituents (F, Cl, Br) at the para-position leads to isostructural crystals, all crystallizing in the P2₁/c space group with similar unit cell dimensions. This suggests a predictable packing motif for these derivatives.
-
Polymorphism: It is important to note that polymorphism, the ability of a compound to crystallize in more than one crystal structure, is a common phenomenon in organic molecules and has been observed in derivatives of acetophenones.[7][8][9] The specific polymorph obtained can be influenced by crystallization conditions.
-
Conformational Flexibility: The trifluoromethyl group can influence the overall molecular conformation. In some cases, rotational disorder of the –CF₃ group has been observed in the crystal structure.[10]
The Experimental Workflow: From Liquid to Structure
A significant challenge in the crystallographic analysis of many trifluoroacetophenone derivatives is their low melting point, with TFAP itself being a liquid at room temperature.[5] This necessitates specialized experimental techniques, most notably in situ cryocrystallization.
Figure 1: Experimental workflow for the X-ray crystal structure analysis of low-melting trifluoroacetophenone derivatives.
Experimental Protocol: In Situ Cryocrystallization and Data Collection
The following protocol outlines the key steps for obtaining high-quality single crystals of low-melting trifluoroacetophenone derivatives and subsequent X-ray diffraction data collection.
1. Sample Preparation and Mounting:
-
Rationale: The sample must be pure and anhydrous to promote ordered crystal growth. Lindemann glass capillaries are used due to their low X-ray absorption.
-
Procedure:
-
Ensure the trifluoroacetophenone derivative is of high purity.
-
Introduce the liquid sample into a clean, dry Lindemann glass capillary (e.g., 0.3 mm diameter).
-
Seal the capillary using a flame or wax.
-
Mount the sealed capillary on a goniometer head.
-
2. In Situ Cryocrystallization:
-
Rationale: Rapid cooling of the liquid sample often leads to a glassy or polycrystalline state.[11] In situ cryocrystallization allows for the controlled growth of a single crystal directly on the diffractometer.[12][13]
-
Procedure:
-
Place the mounted capillary on the single-crystal X-ray diffractometer equipped with a cryo-cooling system (e.g., an Oxford Cryosystem).
-
Cool the sample rapidly to a temperature well below its melting point (e.g., 100 K) using a stream of cold nitrogen gas. This will result in a polycrystalline solid.[14]
-
Utilize an optical heating and crystallization device (OHCD), which employs an IR laser, to create a small molten zone within the polycrystalline solid.[11][13]
-
Slowly move the molten zone along the length of the capillary. This process, known as zone refinement, encourages the growth of a single, larger crystal from the melt.
-
Carefully monitor the crystal growth using a video camera. Repeat the zone refinement process until a single crystal of suitable size and quality is obtained.
-
3. X-ray Diffraction Data Collection:
-
Rationale: The single crystal is irradiated with a monochromatic X-ray beam. The resulting diffraction pattern contains information about the arrangement of atoms in the crystal lattice.
-
Procedure:
-
Once a suitable single crystal is grown, maintain the low temperature to prevent melting.
-
Center the crystal in the X-ray beam.
-
Collect a series of diffraction images while rotating the crystal. Modern diffractometers with CCD or CMOS detectors are typically used for this purpose.[15]
-
The data collection strategy should aim for high completeness and redundancy of the measured reflections.[16]
-
4. Data Processing and Structure Refinement:
-
Rationale: The raw diffraction images are processed to obtain a list of reflection intensities, which are then used to solve and refine the crystal structure.
-
Procedure:
-
Integration: Determine the intensities of the individual diffraction spots from the collected images.[17]
-
Scaling and Merging: Scale the intensities from different images and merge symmetry-equivalent reflections to create a final dataset.
-
Structure Solution: Determine the initial positions of the atoms in the unit cell. This is often achieved using direct methods or Patterson methods.
-
Structure Refinement: Iteratively refine the atomic positions, and thermal parameters to obtain the best fit between the calculated and observed diffraction data.
-
Validation: Use software such as PLATON to check the quality of the final crystal structure and to analyze the geometric parameters and intermolecular interactions.[3][4][5][18][19]
-
Fundamental Principles: A Refresher on X-ray Crystallography
A solid understanding of the theoretical underpinnings of X-ray crystallography is essential for interpreting diffraction data accurately.
Bragg's Law and Constructive Interference
At the heart of X-ray diffraction lies Bragg's Law, which describes the condition for constructive interference of X-rays scattered by parallel planes of atoms in a crystal.[1][8][20]
nλ = 2d sinθ
Where:
-
n is an integer representing the order of diffraction.
-
λ is the wavelength of the incident X-rays.
-
d is the spacing between the crystal lattice planes.
-
θ is the angle of incidence of the X-rays with the crystal planes.
Constructive interference occurs only when the path length difference between X-rays scattered from adjacent planes is an integer multiple of the wavelength.[1][21][22] This gives rise to the characteristic diffraction pattern of sharp, intense spots.
The Structure Factor: From Atoms to Diffraction Intensities
While Bragg's Law determines the positions of the diffraction spots, the intensities of these spots are determined by the structure factor (Fhkl) . The structure factor is a mathematical expression that describes how the atoms within the unit cell scatter X-rays in a particular direction (hkl).[7][21]
The intensity of a diffracted beam is proportional to the square of the amplitude of the structure factor (|Fhkl|²). By measuring the intensities of a large number of reflections, we can determine the amplitudes of the structure factors. The "phase problem" in crystallography arises because the phases of the structure factors are lost during the experiment. Structure solution methods are designed to overcome this problem and reconstruct the electron density map of the molecule.[20][21]
Advanced Analysis: Hirshfeld Surfaces and Intermolecular Interactions
To gain deeper insights into the subtle forces that govern the crystal packing of trifluoroacetophenone derivatives, we can employ advanced analytical tools such as Hirshfeld surface analysis.
A Hirshfeld surface is a three-dimensional surface that encloses a molecule in a crystal and is defined by the electron distribution of the molecule and its neighbors.[23][24] By mapping various properties onto this surface, we can visualize and quantify intermolecular interactions.
Figure 2: Workflow for Hirshfeld surface analysis to investigate intermolecular interactions.
For trifluoroacetophenone derivatives, Hirshfeld surface analysis can reveal:
-
Close Contacts: Red spots on a d_norm surface highlight close intermolecular contacts, such as C-H···F and C-H···O hydrogen bonds.[23]
-
π-π Stacking: The shape index and curvedness maps can identify regions of π-π stacking between the phenyl rings.
-
Quantitative Contributions: 2D fingerprint plots provide a quantitative summary of the different types of intermolecular contacts, allowing for a direct comparison of the packing features between different derivatives.[23]
Conclusion and Future Directions
The X-ray crystal structure analysis of trifluoroacetophenone derivatives provides invaluable insights into their solid-state behavior. The interplay of weak intermolecular interactions, guided by the trifluoromethyl group and other substituents, dictates the crystal packing and ultimately influences the macroscopic properties of these materials. The use of specialized techniques like in situ cryocrystallization is crucial for overcoming the challenges posed by their low melting points.
As the field of drug discovery continues to evolve, the detailed structural information obtained from X-ray crystallography will remain a cornerstone of rational molecular design. Future studies could explore the co-crystallization of these derivatives with other molecules to modulate their physical properties or to study their interactions with model receptor fragments. Furthermore, computational studies, such as density functional theory (DFT) calculations, can complement experimental data to provide a more complete understanding of the energetic contributions of the various intermolecular interactions.[10][12]
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Zukerman-Schpector, J., & Tiekink, E. R. (2018). Utilizing Hirshfeld surface calculations, non-covalent interaction (NCI) plots and the calculation of interaction energies in the analysis of molecular packing. Acta Crystallographica Section B: Structural Science, Crystal Engineering and Materials, 74(5), 459-461. [Link]
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Spackman, M. A., & Jayatilaka, D. (2009). Hirshfeld surface analysis. CrystEngComm, 11(1), 19-32. [Link]
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Dey, D., et al. (2016). Role of intermolecular interactions involving organic fluorine in trifluoromethylated benzanilides. CrystEngComm, 18(34), 6435-6449. [Link]
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Sommer, R. D. (2024). How to grow crystals for X-ray crystallography. IUCrJ, 11(4), 435-442. [Link]
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Okamoto, A., et al. (2017). Crystal Structure Study on Non-Coplanarly Organized Accumulating Aromatic Rings Molecules: Spatial Organization of C,C,N-Triaryl Substituted Imines. Crystal Structure Theory and Applications, 6, 1-14. [Link]
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Li, Z., et al. (2024). Heteroaromatic swapping in aromatic ketones. Nature Communications, 15(1), 1-9. [Link]
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Vatsadze, S. Z., et al. (2011). Synthesis and Spectroscopic and Structural Studies of Cross-Conjugated Dienones Derived from Cyclic Ketones and Aromatic Aldehydes. Russian Journal of Organic Chemistry, 47(8), 1167-1176. [Link]
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Black, S. N., & Carpenter, J. D. (2023). On Comparing Crystal Growth Rates: Para Substituted Carboxylic Acids. Crystal Growth & Design, 23(3), 1548-1558. [Link]
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Safety Operating Guide
Personal protective equipment for handling 3'-Fluoro-5'-methyl-2,2,2-trifluoroacetophenone
Comprehensive Safety & Handling Guide: 3'-Fluoro-5'-methyl-2,2,2-trifluoroacetophenone
As a Senior Application Scientist, this guide provides a detailed protocol for the safe handling and disposal of 3'-Fluoro-5'-methyl-2,2,2-trifluoroacetophenone. Given the absence of a specific Safety Data Sheet (SDS) for this compound, this directive is formulated based on a conservative assessment of structurally analogous fluorinated and trifluoromethylated acetophenones. The primary goal is to ensure the safety of all laboratory personnel through a robust, self-validating system of protocols.
Immediate Safety Briefing: Core Hazards & Mandatory PPE
Before handling 3'-Fluoro-5'-methyl-2,2,2-trifluoroacetophenone, all personnel must be aware of its anticipated hazard profile. Based on data from similar compounds, it should be treated as a substance that is, at minimum:
Therefore, handling this compound requires strict adherence to established safety protocols and the use of appropriate Personal Protective Equipment (PPE).[8][9][10]
Hazard Profile Analysis: An Evidence-Based Approach
The chemical structure of 3'-Fluoro-5'-methyl-2,2,2-trifluoroacetophenone combines several functional groups known to impart specific toxicological and physical hazards. The trifluoromethyl group (-CF3) and the fluorine atom on the phenyl ring can significantly alter the compound's reactivity and biological interactions compared to simple acetophenone.
Our assessment draws from GHS classifications of related compounds:
-
2,2,2-Trifluoroacetophenone is classified as a flammable liquid that causes skin and serious eye irritation, and may cause respiratory irritation.[2][7]
-
3'-Fluoroacetophenone is known to be irritating to the skin, eyes, and respiratory tract.[4]
-
Other polychlorinated and polyfluorinated acetophenones consistently show classifications for skin and eye irritation.[1][3][6]
This pattern strongly suggests that the target compound will exhibit similar irritant properties. The trifluoromethyl group often increases the lipophilicity and metabolic stability of a compound, which can enhance its biological activity and potential for irritation. Therefore, a cautious approach is mandated.
Core Personal Protective Equipment (PPE) Requirements
The selection of PPE is not merely a checklist; it is the primary barrier between the researcher and potential chemical exposure.[9][10] All PPE must be inspected before use and disposed of correctly if contaminated.[11]
-
Eye and Face Protection:
-
Requirement: Chemical safety goggles are mandatory at all times. If there is a significant risk of splashing, a face shield must be worn in addition to goggles.[1][12]
-
Rationale: The high likelihood of serious eye irritation from acetophenone analogues necessitates robust protection against splashes, mists, and vapors.[2][3]
-
-
Hand Protection:
-
Requirement: Chemical-resistant gloves, such as nitrile or neoprene, must be worn.[8] Double-gloving is recommended when handling neat material or concentrated solutions.
-
Rationale: Fluorinated organic compounds can have high skin permeability. Gloves must be selected based on their resistance to organic solvents and the specific chemical.[9][10] Always check the manufacturer's glove compatibility charts. Contaminated gloves must be removed using the proper technique to avoid skin contact and disposed of as hazardous waste.[11]
-
-
Body Protection:
-
Requirement: A flame-resistant laboratory coat must be worn and fully buttoned.[12] For large-scale operations, a chemical-resistant apron may be required.
-
Rationale: This protects against splashes and prevents the contamination of personal clothing.[8] Given the potential flammability, flame-resistant material is a critical precaution.[2]
-
-
Respiratory Protection:
-
Requirement: All handling of the neat compound or its volatile solutions must be performed within a certified chemical fume hood to minimize inhalation exposure.[1][8]
-
Rationale: The potential for respiratory tract irritation necessitates the use of engineering controls like a fume hood as the primary means of protection.[2][3]
-
Operational Protocol: A Step-by-Step Guide
This protocol outlines the safe handling of 3'-Fluoro-5'-methyl-2,2,2-trifluoroacetophenone from receipt to experimental use.
Step 1: Receiving and Storage
-
Upon receipt, visually inspect the container for any signs of damage or leaks.
-
Store the container in a cool, dry, and well-ventilated area designated for hazardous chemicals.[1][5]
-
Ensure storage is away from heat, sparks, and open flames, as related compounds are flammable.[2][4]
-
Store separately from incompatible materials such as strong oxidizing agents, bases, and reducing agents.[4][13]
Step 2: Preparation and Weighing (In a Fume Hood)
-
Don all required PPE (safety goggles, nitrile gloves, lab coat).
-
Perform all transfers and weighing of the neat liquid inside a certified chemical fume hood.
-
Use a ground/bond container and receiving equipment to prevent static discharge if transferring larger quantities.[2]
-
Clean any spills within the fume hood immediately.
Step 3: Experimental Use
-
Conduct all reactions in a chemical fume hood.
-
Ensure all glassware is properly secured.
-
If heating the reaction, use a controlled heating mantle and monitor the temperature closely.
-
Upon completion of the experiment, allow the reaction mixture to cool to room temperature before work-up.
Disposal Plan: Ensuring Environmental and Personal Safety
Improper disposal of hazardous chemicals poses a significant risk to personnel and the environment.[14]
Step 1: Waste Collection
-
Collect all waste containing 3'-Fluoro-5'-methyl-2,2,2-trifluoroacetophenone in a designated, properly labeled hazardous waste container.[15] This includes contaminated gloves, pipette tips, and any rinse from glassware.
-
The container must be made of a chemically compatible material and kept securely closed except when adding waste.[15]
-
Label the container clearly with "Hazardous Waste," the full chemical name, and any other components in the waste mixture.[13]
Step 2: Waste Segregation
-
This compound should be disposed of as a halogenated organic waste.
-
Do not mix this waste with non-halogenated solvents or other incompatible waste streams to ensure proper final disposal by your institution's Environmental Health and Safety (EHS) department.[15][16]
Step 3: Final Disposal
-
Follow your institution's specific procedures for requesting a hazardous waste pickup.[16]
-
Never dispose of this chemical down the drain or in regular trash.[14][15] Surplus and non-recyclable solutions should be offered to a licensed disposal company.[11]
Summary of PPE Requirements by Task
| Task | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Receiving/Storage | Safety Glasses | Nitrile Gloves | Lab Coat | Not Required (if sealed) |
| Weighing/Transfer | Chemical Goggles | Double Nitrile Gloves | Lab Coat | Chemical Fume Hood |
| Solution Preparation | Chemical Goggles | Nitrile Gloves | Lab Coat | Chemical Fume Hood |
| Conducting Reaction | Chemical Goggles & Face Shield | Nitrile Gloves | FR Lab Coat | Chemical Fume Hood |
| Waste Disposal | Chemical Goggles | Nitrile Gloves | Lab Coat | Chemical Fume Hood |
Visual Workflow for Safe Handling
The following diagram illustrates the critical steps and decision points in the safe handling and disposal workflow for 3'-Fluoro-5'-methyl-2,2,2-trifluoroacetophenone.
Caption: Safe handling and disposal workflow for 3'-Fluoro-5'-methyl-2,2,2-trifluoroacetophenone.
References
- The importance of Personal Protective Equipment in the handling of chemicals. (2024, April 5).
- Personal Protective Equipment (PPE): A Complete Guide for Safe Chemical Handling. (2025, December 4).
- 5 Types of PPE for Hazardous Chemicals | Hazmat School. (2022, December 7).
- Selecting and Using PPE: Best Practices for Chemical Safety - Chemscape. (2025, September 8).
- Personal Protective Equipment - Fisher Scientific.
- Navigating the Disposal of 4'-Chloro-2',6'-difluoroacetophenone: A Guide to Safety and Compliance - Benchchem.
- OSHA Chemical Hazards And Communication - StatPearls - NCBI Bookshelf - NIH. (2022, October 5).
- OSHA Hazard Communication Standard and OSHA Guidelines - CDC.
- OSHA Chemical Storage Requirements: How Employers Can Stay Compliant.
- The Ultimate Guide to OSHA Regulations & Environmental Concerns for Hazardous Liquids. (2025, February 27).
- Hazardous Materials Compliance: OSHA Standards and Best Practices - Mancomm. (2025, October 6).
- material safety data sheet sds/msds - CDH Fine Chemical.
- SAFETY DATA SHEET.
- SAFETY DATA SHEET - Thermo Fisher Scientific.
- SAFETY DATA SHEET - Sigma-Aldrich. (2025, November 6).
- 2,2,2-Trifluoroacetophenone | C8H5F3O | CID 9905 - PubChem.
- Fluoride Ring-Opening Kinetic Resolution of Terminal Epoxides: Preparation of - Organic Syntheses Procedure.
- 2',3',4',5'-Tetrafluoroacetophenone - GHS Data - EPA.
- SAFETY DATA SHEET - Fisher Scientific.
- 3′-Methyl-2,2,2-trifluoroacetophenone, CAS 1736-06-7 | SCBT.
- SAFETY DATA SHEET - TCI Chemicals. (2024, December 15).
- Navigating the Disposal of Acetophenone-1,2-13C2: A Procedural Guide - Benchchem.
- 3',5'-Dichloro-2,2,2-trifluoroacetophenone - Apollo Scientific.
- Photocyclization of Fluorinated Acetophenones Unlocks an Efficient Way to Solar Energy Storage - ChemRxiv.
Sources
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- 3. CompTox Chemicals Dashboard [comptox.epa.gov]
- 4. fishersci.com [fishersci.com]
- 5. assets.thermofisher.cn [assets.thermofisher.cn]
- 6. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 7. 2,2,2-Trifluoroacetophenone | C8H5F3O | CID 9905 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. falseguridad.com [falseguridad.com]
- 9. intersolia.com [intersolia.com]
- 10. Selecting and Using PPE: Best Practices for Chemical Safety [chemscape.com]
- 11. cdhfinechemical.com [cdhfinechemical.com]
- 12. hazmatschool.com [hazmatschool.com]
- 13. mancomm.com [mancomm.com]
- 14. ishn.com [ishn.com]
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- 16. pdf.benchchem.com [pdf.benchchem.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
